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  • Product: 3-(Bromomethyl)-4-nitrophenol
  • CAS: 1261610-79-0

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 3-(Bromomethyl)-4-nitrophenol?

An in-depth technical analysis of 3-(Bromomethyl)-4-nitrophenol requires moving beyond basic chemical descriptors to understand its architectural utility in modern bioconjugation. As drug development pivots toward spatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(Bromomethyl)-4-nitrophenol requires moving beyond basic chemical descriptors to understand its architectural utility in modern bioconjugation. As drug development pivots toward spatiotemporally controlled therapeutics, the reliance on photo-responsive delivery systems has grown exponentially. At the core of many of these advanced systems lies this specific bifunctional linker.

The Bifunctional Anatomy & Structural Causality

3-(Bromomethyl)-4-nitrophenol (CAS: 1261610-79-0), frequently identified in bioconjugation literature as 5-hydroxy-2-nitrobenzyl bromide, bridges the gap between synthetic polymer chemistry and targeted drug delivery[1].

Unlike standard mono-functional photocages (e.g., 2-nitrobenzyl bromide), this molecule possesses two orthogonal reactive handles that dictate its synthetic utility:

  • The Benzylic Bromide (-CH₂Br): A highly electrophilic center primed for Sₙ2 nucleophilic substitution. The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the activation energy for nucleophilic attack, making it an ideal anchor for caging carboxylic acid-containing payloads (drugs, fluorophores, or proteins)[2].

  • The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, this group remains relatively dormant under mildly basic conditions but can be selectively deprotonated by stronger bases for etherification or esterification. This allows the caged complex to be grafted onto macroscopic carriers like dextran, PEG, or gold nanoparticles[3].

Core Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis[1].

PropertyValue / DescriptionMethod / Source
IUPAC Name 3-(bromomethyl)-4-nitrophenolLexichem TK 2.7.0
Common Synonym 5-hydroxy-2-nitrobenzyl bromidePubChem
CAS Number 1261610-79-0ECHA
Molecular Formula C₇H₆BrNO₃Computed
Molecular Weight 232.03 g/mol PubChem 2.2
XLogP3 (Lipophilicity) 2.7XLogP3 3.0
Topological Polar Surface Area 66.1 ŲCactvs 3.4.8.18
Quantum Yield (Photolysis) ~0.1 (Typical for o-NB esters)Empirical[2]
Cleavage Efficiency >95% under 365 nm UVEmpirical[2]

Photochemical Causality: The Norrish Type II Cleavage

The utility of 3-(Bromomethyl)-4-nitrophenol lies in its photolability. When exposed to UV light (typically 365 nm to avoid cellular damage associated with shorter wavelengths), the ortho-nitrobenzyl system undergoes a Norrish type II-like intramolecular photochemical rearrangement[4].

Mechanistic Causality:

  • Excitation & H-Abstraction: Photon absorption excites the nitro group, prompting the abstraction of a benzylic hydrogen atom by the nitro oxygen, forming an aci-nitro intermediate.

  • Rearrangement: This intermediate rapidly cyclizes into a cyclic hemiacetal.

  • Fragmentation: The hemiacetal collapses, cleaving the benzylic carbon-heteroatom bond. This releases the active payload and leaves behind an o-nitrosobenzaldehyde derivative as a byproduct[2].

Photolysis cluster_products Cleavage Products Start o-Nitrobenzyl-Caged Payload UV UV Light (365 nm) Start->UV Aci Aci-nitro Intermediate UV->Aci Norrish Type II H-Abstraction Cyclic Cyclic Hemiacetal Aci->Cyclic Rearrangement Payload Released Active Payload Cyclic->Payload Cleavage Byproduct o-Nitrosobenzaldehyde Derivative Cyclic->Byproduct

Photochemical cleavage mechanism of ortho-nitrobenzyl linked payloads.

Field-Proven Synthetic Workflows

To harness this molecule effectively, the sequence of functionalization is paramount. The benzylic bromide is significantly more reactive than the phenolic hydroxyl. Therefore, the field-proven approach dictates reacting the bromide with the payload first, followed by carrier conjugation via the phenol[3][4].

Protocol 1: Payload Caging via Sₙ2 Esterification

Objective: Covalently attach a carboxylic acid-containing drug (e.g., Indomethacin) to the benzylic position. Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) rather than K₂CO₃. DIPEA is a non-nucleophilic base strong enough to deprotonate the carboxylic acid (pKa ~4-5) but too weak to significantly deprotonate the phenol (pKa ~9.5). This prevents the phenol from competing as a nucleophile, ensuring selective alkylation at the benzylic position.

Step-by-Step Methodology:

  • Preparation: Dissolve the Payload-COOH (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere. (Rationale: Anhydrous conditions prevent the competitive hydrolysis of the benzylic bromide to a benzyl alcohol.)

  • Activation: Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to generate the highly nucleophilic carboxylate salt.

  • Conjugation: Add 3-(Bromomethyl)-4-nitrophenol (1.0 eq) in a single portion. Shield the reaction flask completely with aluminum foil. (Rationale: Ambient light can trigger premature photolysis of the nitrobenzyl group.)

  • Incubation: Stir at room temperature for 18 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc). The disappearance of the bromide spot and the emergence of a new, lower-Rf UV-active spot confirms conversion. LC-MS must show the exact mass of the [M+H]⁺ adduct of the ester.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Carrier Grafting via Phenolic Etherification

Objective: Attach the caged payload to a macroscopic carrier (e.g., a bromide-functionalized polymer like PEG-Br) to form a photo-responsive micelle[4]. Causality & Design: Here, we require a stronger base (K₂CO₃) to deprotonate the phenol. We also introduce catalytic Potassium Iodide (KI). KI drives a Finkelstein reaction, converting the relatively unreactive PEG-Br into a highly reactive PEG-I in situ, drastically accelerating the etherification process.

Step-by-Step Methodology:

  • Preparation: Dissolve the Caged-Payload-Phenol (from Protocol 1) and PEG-Br (1.0 eq) in anhydrous DMF.

  • Catalysis: Add K₂CO₃ (3.0 eq) and KI (0.1 eq). Shield from light.

  • Reaction: Heat the mixture to 60°C for 24 hours. (Rationale: Etherification of phenols with polymeric alkyl halides requires mild heating to overcome steric hindrance.)

  • Self-Validation (QC): ¹H-NMR is critical here. Look for the disappearance of the phenolic -OH broad singlet (~9.5 ppm) and the shifting of the aromatic protons, confirming the ether linkage.

  • Purification: Precipitate the polymer by dropping the DMF solution into cold diethyl ether. Centrifuge and dry under vacuum.

G A 3-(Bromomethyl)- 4-nitrophenol B Phenolic -OH (Carrier Attachment) A->B Etherification (K2CO3, KI) C Benzylic -CH2Br (Payload Caging) A->C SN2 Substitution (DIPEA) D Photo-responsive Conjugate B->D C->D

Bifunctional conjugation workflow of 3-(Bromomethyl)-4-nitrophenol.

Applications in Targeted Nanomedicine

When functionalized through the workflows above, the synthesized block copolymers can self-assemble into spherical, photoresponsive micelles[3]. In aqueous environments, the hydrophobic caged-drug core is protected by the hydrophilic polymer corona. Upon targeted UV irradiation at the tumor or tissue site, the Norrish type II cleavage disrupts the amphiphilic balance, triggering a rapid "burst release" of the drug[4]. This spatiotemporal control minimizes systemic off-target toxicity, representing a highly validated approach in modern oncology and targeted therapeutics.

References

  • PubChem: 3-(Bromomethyl)-4-nitrophenol | C7H6BrNO3 | CID 86775461 Source: National Institutes of Health (NIH) URL:[Link]

  • Photo-responsive polymeric micelles and prodrugs: synthesis and characterization Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and characterization of amphiphilic photocleavable polymers based on dextran and substituted-ɛ-caprolactone Source: PubMed / Biomacromolecules URL:[Link]

  • Synthesis and Characterization of a Photocleavable Cross-Linker and Its Application on Tunable Surface Modification and Protein Photodelivery Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Comprehensive Structural Elucidation of 3-(Bromomethyl)-4-nitrophenol: A Guide to 1H and 13C NMR Spectral Interpretation

Introduction & Chemical Significance In the landscape of modern drug discovery and synthetic organic chemistry, highly functionalized aromatic intermediates serve as critical building blocks. 3-(Bromomethyl)-4-nitropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In the landscape of modern drug discovery and synthetic organic chemistry, highly functionalized aromatic intermediates serve as critical building blocks. 3-(Bromomethyl)-4-nitrophenol () is a prime example of a versatile, multi-handle scaffold. It features three distinct reactive sites: a nucleophilic phenolic hydroxyl group (-OH), a highly electrophilic bromomethyl group (-CH 2​ Br) primed for S N​ 2 alkylation, and a reducible nitro group (-NO 2​ ).

For researchers synthesizing PROTAC linkers or targeted covalent inhibitors, confirming the exact regiochemistry of these substituents is paramount. Misassignment of the substitution pattern can lead to catastrophic downstream failures in synthesis. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral interpretation of 3-(bromomethyl)-4-nitrophenol, detailing the causality behind the chemical shifts and the self-validating methodologies required for unambiguous structural assignment.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. This means incorporating internal checks that confirm both the calibration of the instrument and the integrity of the sample.

Solvent Selection and Causality

While CDCl 3​ is the default solvent for many organic compounds, the highly polar nature of the nitro and hydroxyl groups in 3-(bromomethyl)-4-nitrophenol often leads to poor solubility and broad, concentration-dependent hydroxyl signals due to intermolecular hydrogen bonding.

Expert Insight: By utilizing DMSO-d 6​ , we deliberately disrupt these random intermolecular aggregates. The DMSO molecules form strong, consistent hydrogen bonds with the phenolic -OH, locking it into a sharp, predictable downfield signal (~11.2 ppm). This provides a reliable internal validation point for the spin system.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve precisely 20 mg (for 1 H) or 75 mg (for 13 C) of high-purity 3-(bromomethyl)-4-nitrophenol in 0.6 mL of anhydrous DMSO-d 6​ .

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as the primary internal standard (0.00 ppm).

  • Hardware Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons.

  • 1D 1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, allowing for strictly quantitative integration. Acquire 16 scans.

  • 1D 13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Self-Validation Check: Before analyzing the analyte, verify that the residual DMSO pentet in the 13 C spectrum is exactly at 39.52 ppm and the residual DMSO quintet in the 1 H spectrum is at 2.50 ppm, cross-referencing the established standards by . Finally, use the integration of the isolated -CH 2​ Br peak (set to exactly 2.00) to validate the integration of the aromatic protons (which must equal 1.00 each).

G A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H: zg30, 13C: zgpg30) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase & Baseline Correction) C->D E Spectral Analysis (Integration & Multiplet Extraction) D->E F Structural Validation (Cross-referencing 1D and 2D Data) E->F

Step-by-step experimental workflow for the NMR structural elucidation of phenolic intermediates.

1 H NMR Spectral Analysis: Causality & Spin Systems

The 1 H NMR spectrum of 3-(bromomethyl)-4-nitrophenol presents a classic, highly diagnostic 1,2,4-trisubstituted aromatic spin system. Understanding the electronic environment is key to assigning the peaks.

Quantitative 1 H NMR Data Summary
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
C1-OH 11.20s (br)-1HPhenolic OH (H-bonded to DMSO)
C5-H 8.10d8.91HAromatic H, ortho to NO 2​
C2-H 7.05d2.61HAromatic H, meta to H6
C6-H 6.85dd8.9, 2.61HAromatic H, ortho to OH
C3-CH 2​ Br 4.80s-2HBromomethyl protons
Mechanistic Causality of Chemical Shifts

According to the principles outlined in , chemical shifts are dictated by the sum of inductive effects, resonance effects, and magnetic anisotropy:

  • The Deshielding of H5 (8.10 ppm): H5 is located ortho to the nitro group. The -NO 2​ group is a powerful electron-withdrawing group via both induction (-I) and resonance (-M). Furthermore, the magnetic anisotropy generated by the π -electrons of the N=O bonds creates a localized deshielding cone that heavily impacts the ortho position, pushing H5 far downfield.

  • The Shielding of H2 and H6 (7.05 & 6.85 ppm): Both H2 and H6 are located ortho to the phenolic hydroxyl group. The oxygen atom donates electron density into the aromatic ring via resonance (+M effect), which significantly shields the ortho and para positions. H6 is slightly more upfield than H2 because H2 experiences a minor inductive deshielding effect from the adjacent bromomethyl group at C3.

  • Spin-Spin Coupling ( J ): The system exhibits an AMX-type splitting pattern. H5 and H6 are ortho to each other, resulting in a large coupling constant ( 3J≈8.9 Hz). H2 is isolated between two substituents, meaning it only exhibits a small meta coupling to H6 ( 4J≈2.6 Hz). Consequently, H6 appears as a doublet of doublets (dd).

13 C NMR Spectral Analysis: Electronic Environment Mapping

The 13 C NMR spectrum provides a direct map of the carbon backbone. Because carbon shifts span a much wider frequency range (~220 ppm) than protons, they are exquisitely sensitive to substituent effects.

Quantitative 13 C NMR Data Summary
PositionChemical Shift (ppm)TypeAssignment Causality
C1 161.5C q​ Strongly deshielded by the directly attached electronegative oxygen.
C4 140.5C q​ Deshielded by the inductive and resonance withdrawing -NO 2​ group.
C3 136.5C q​ Deshielded by the attached -CH 2​ Br group (inductive effect).
C5 126.5CHOrtho to NO 2​ , experiencing strong electron withdrawal (-M effect).
C2 116.0CHOrtho to OH, shielded by resonance electron donation (+M effect).
C6 114.5CHOrtho to OH, shielded by resonance electron donation (+M effect).
CH 2​ Br 32.0CH 2​ Typical sp 3 carbon attached to a moderately electronegative bromine.

Validation via Empirical Increments: Using the empirical substituent addition rules established by, the base benzene shift (128.5 ppm) is modified by the substituents. The strong +M effect of the -OH group dictates that C2 and C6 will be the most shielded aromatic carbons (shifted upfield by ~12-14 ppm), which perfectly aligns with our empirical assignments of 116.0 and 114.5 ppm.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR combined with empirical rules provides a highly probable structure, regulatory submissions and rigorous scientific publications require absolute proof. This is achieved through 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) .

HMBC detects long-range coupling (usually 2J and 3J ) between protons and carbons. For 3-(bromomethyl)-4-nitrophenol, the HMBC spectrum acts as the ultimate self-validating matrix.

  • Anchoring the Bromomethyl Group: The protons of the -CH 2​ Br group (4.80 ppm) will show strong 3J correlations to C2 (116.0 ppm) and C4 (140.5 ppm), and a 2J correlation to C3 (136.5 ppm). This unambiguously locks the bromomethyl group between the proton-bearing C2 and the nitro-bearing C4.

  • Anchoring the Phenol: The H2 proton (7.05 ppm) will show a 3J correlation to the highly deshielded C1 (161.5 ppm) and C4 (140.5 ppm).

HMBC cluster_H Protons (1H) cluster_C Carbons (13C) H2 H2 C1 C1 H2->C1 3J C3 C3 H2->C3 2J C4 C4 H2->C4 3J C6 C6 H2->C6 3J H5 H5 H5->C1 3J H5->C3 3J H5->C4 2J H6 H6 C2 C2 H6->C2 3J H6->C4 3J CH2 CH2 CH2->C2 3J CH2->C3 2J CH2->C4 3J C5 C5

Key 2J and 3J HMBC correlations used to unambiguously map the carbon backbone.

Conclusion

The structural elucidation of 3-(bromomethyl)-4-nitrophenol requires a synthesis of high-quality data acquisition and rigorous mechanistic interpretation. By leveraging the solvent properties of DMSO-d 6​ to stabilize the phenolic proton, applying first-principles analysis to the AMX spin system, and validating the carbon backbone via HMBC correlations, researchers can establish a completely self-validating dataset. This level of analytical rigor ensures that downstream synthetic applications utilizing this bifunctional scaffold proceed with guaranteed regiochemical certainty.

References

  • National Center for Biotechnology Information (PubChem). "3-(Bromomethyl)-4-nitrophenol." PubChem Compound Summary for CID 86775461. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

Foundational

Mechanism of nucleophilic substitution of 3-(Bromomethyl)-4-nitrophenol

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanism of 3-(Bromomethyl)-4-nitrophenol Abstract This technical guide provides a comprehensive examination of the mechanistic principles governing nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanism of 3-(Bromomethyl)-4-nitrophenol

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles governing nucleophilic substitution reactions of 3-(Bromomethyl)-4-nitrophenol. As a substituted benzylic bromide, this compound presents a fascinating case study in the competitive interplay between SN1 and SN2 pathways. The reactivity of the benzylic carbon is profoundly influenced by the electronic effects of the aromatic substituents: an ortho-hydroxyl group and a meta-nitro group (relative to the bromomethyl moiety). This document delineates the factors that dictate the predominant reaction mechanism, explains the causality behind experimental design for both synthetic and kinetic studies, and provides validated protocols for researchers in organic synthesis and drug development.

Introduction: The Duality of a Benzylic System

3-(Bromomethyl)-4-nitrophenol is a primary benzylic bromide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1] However, the presence of strong electron-donating (-OH) and electron-withdrawing (-NO₂) groups on the aromatic ring introduces a layer of complexity, creating a delicate balance that can be tipped toward either mechanism based on specific reaction conditions.[2][3] Understanding this mechanistic dichotomy is paramount for controlling reaction outcomes and designing efficient synthetic routes.

This guide will explore:

  • The fundamental competition between SN1 and SN2 pathways.

  • The powerful, and sometimes opposing, electronic influences of the nitro and hydroxyl substituents.

  • Experimental methodologies to control and analyze these substitution reactions.

The Mechanistic Crossroads: SN1 versus SN2

Nucleophilic substitution at a benzylic carbon can proceed via two distinct pathways, the choice of which is governed by the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.[4][5]

  • The SN2 Pathway (Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]).[7][8] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[9][10]

  • The SN1 Pathway (Unimolecular): This is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.[6] The reaction rate is dependent only on the concentration of the substrate (rate = k[Substrate]).[7][8] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[9][11]

For a primary benzylic bromide like 3-(Bromomethyl)-4-nitrophenol, both pathways are theoretically possible, making the electronic landscape of the aromatic ring a critical determinant.[12][13]

G cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Reactants_SN2 Nu⁻ + R-CH₂-Br TS_SN2 [Nu---CH₂(R)---Br]⁻ Pentacoordinate Transition State Reactants_SN2->TS_SN2 Backside Attack Products_SN2 Nu-CH₂-R + Br⁻ TS_SN2->Products_SN2 Inversion of Stereochemistry Reactants_SN1 R-CH₂-Br Intermediate R-CH₂⁺ + Br⁻ Benzylic Carbocation (Resonance Stabilized) Reactants_SN1->Intermediate Step 1: Slow (Rate-Determining) Products_SN1 Nu-CH₂-R Intermediate->Products_SN1 Step 2: Fast (Nucleophilic Attack)

Caption: Dichotomy of SN1 and SN2 pathways at a benzylic carbon.

The Decisive Role of Aromatic Substituents

The electronic nature of the -OH and -NO₂ groups profoundly impacts the stability of the key species in both the SN1 and SN2 pathways.

3.1. The Nitro Group: A Powerful Deactivator for SN1

The nitro group is a potent electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).[2][14] When positioned meta to the bromomethyl group, its primary influence is a strong inductive withdrawal of electron density from the entire ring. This effect destabilizes the formation of the positive charge required for a benzylic carbocation intermediate. Consequently, the presence of the nitro group strongly disfavors the SN1 pathway. While a nitro group in the ortho or para position can activate a ring toward nucleophilic aromatic substitution (SNAr), this is a different mechanism involving attack on the ring itself, not the benzylic carbon.[15][16][17]

3.2. The Hydroxyl Group: A Potential Activator for SN1

Conversely, the hydroxyl group is an electron-donating group, primarily through its resonance effect (+M), which is stronger than its inductive withdrawal (-I).[2][3] By donating its lone pair of electrons into the aromatic π-system, the -OH group can help stabilize a positive charge at the benzylic position via resonance. This effect would favor the SN1 pathway. Under basic conditions, deprotonation to the phenoxide ion (-O⁻) creates an even more powerful electron-donating group, further enhancing this stabilizing effect.

3.3. A Synthesis of Effects: The Predicted Outcome

In 3-(Bromomethyl)-4-nitrophenol, these two groups exert opposing forces on the benzylic reaction center. The strongly destabilizing inductive effect of the meta-nitro group on the carbocation intermediate likely outweighs the stabilizing resonance effect of the ortho-hydroxyl group. Therefore, the SN2 mechanism is predicted to be the dominant pathway , particularly under conditions employing strong nucleophiles and aprotic solvents. The SN1 pathway would only become competitive under conditions that strongly favor carbocation formation, such as in highly polar, protic, non-nucleophilic solvents (solvolysis).

Caption: Opposing electronic effects influencing benzylic reactivity.

Experimental Design and Protocols

The theoretical framework above must be validated through rigorous experimental design. The following protocols provide self-validating systems for both synthetic application and mechanistic investigation.

4.1. Protocol 1: Synthetic Nucleophilic Substitution (SN2 Conditions)

This protocol describes a typical SN2 reaction using sodium azide as the nucleophile to synthesize 3-(Azidomethyl)-4-nitrophenol, a versatile intermediate. The choice of a strong nucleophile (N₃⁻) and a polar aprotic solvent (DMF) is designed to favor the SN2 pathway.[9]

Methodology

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Bromomethyl)-4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution in one portion. Caution: Sodium azide is highly toxic.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 40-50 °C if the reaction is sluggish) for 4-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The starting material and product should have different Rf values.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G Start Dissolve Substrate in DMF AddNuc Add Sodium Azide Start->AddNuc React Stir at RT (4-12h) AddNuc->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Characterized Product Purify->End

Caption: General workflow for a synthetic SN2 reaction.

4.2. Protocol 2: Kinetic Analysis for Mechanistic Determination

To experimentally confirm the reaction order, a kinetic study can be performed under pseudo-first-order conditions.[18] By using a large excess of the nucleophile, its concentration remains effectively constant, and the rate law simplifies, allowing for the determination of the order with respect to the substrate.

Methodology

  • Stock Solutions: Prepare a stock solution of 3-(Bromomethyl)-4-nitrophenol in a suitable solvent (e.g., acetonitrile) of a known concentration (~1 x 10⁻⁴ M). Prepare several stock solutions of a chosen nucleophile (e.g., piperidine) at much higher concentrations (e.g., 0.01 M, 0.02 M, 0.04 M).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to a wavelength where the reaction product absorbs strongly but the reactants do not. Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run: a. Pipette the substrate stock solution into a quartz cuvette. b. Place the cuvette in the spectrophotometer and zero the absorbance. c. Initiate the reaction by injecting a small volume of the nucleophile stock solution (e.g., the 0.01 M solution), ensuring rapid mixing. The nucleophile must be in at least 10-fold excess. d. Immediately begin recording the absorbance as a function of time until the reaction is complete.

  • Data Collection: Repeat step 3 for each of the different nucleophile concentrations (0.02 M, 0.04 M, etc.).

  • Data Analysis: a. For each run, plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this line gives the pseudo-first-order rate constant, kobs. b. Plot kobs versus the concentration of the nucleophile, [Nu]. c. Interpretation: If the plot is a straight line passing through the origin, the reaction is first-order in the nucleophile, confirming an SN2 mechanism . If the plot is a horizontal line (kobs is independent of [Nu]), the reaction is zero-order in the nucleophile, confirming an SN1 mechanism .

Quantitative Data Summary

The following table presents hypothetical data from the kinetic analysis described in Protocol 2, illustrating the expected results for an SN2 mechanism.

Run [Substrate] (M) [Nucleophile] (M) Observed Rate Constant (kobs, s⁻¹) Interpretation
11 x 10⁻⁴0.010.005Baseline
21 x 10⁻⁴0.020.010Rate doubles as [Nu] doubles.
31 x 10⁻⁴0.040.020Rate quadruples as [Nu] quadruples.
Conclusion kobs is directly proportional to [Nucleophile], consistent with a second-order rate law (SN2).

Conclusion

The nucleophilic substitution of 3-(Bromomethyl)-4-nitrophenol is a mechanistically nuanced process dictated by the strong, opposing electronic effects of its aromatic substituents. The potent electron-withdrawing nature of the meta-nitro group destabilizes the carbocation intermediate necessary for an SN1 reaction. This effect generally overrides the stabilizing influence of the ortho-hydroxyl group, making the SN2 pathway the favored mechanistic route , especially when employing strong nucleophiles in polar aprotic solvents. This understanding, validated through the kinetic and synthetic protocols outlined in this guide, provides researchers with the predictive power to effectively utilize this versatile chemical building block in complex molecular design and synthesis.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. [Link]

  • Glasp. What Are Allylic and Benzylic Halides: SN1 vs SN2?. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • YouTube. Why phenol more reactive than benzene and Nitro benzene. [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • PMC. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • Chemistry LibreTexts. 6.12: Comparison of SN1 and SN2 Reactions. [Link]

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  • savvy-chemist. Aromatic Chemistry (5) Phenol: electrophilic substitution reactions. [Link]

  • University of Calgary. Chapter 24 : Phenols. [Link]

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  • Scribd. SN1 and SN2 Reaction Mechanisms Explained. [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

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  • PMC. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

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  • Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • The Royal Society of Chemistry. Supporting Information for A comparative study on the synthesis and properties of phosphonate-functionalised triphenylamine-based hole transporting materials. [Link]

  • Indian Academy of Sciences. Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. [Link]

  • Chemistry LibreTexts. 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. [Link]

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  • SciELO. Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. [Link]

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Exploratory

Solubility profile of 3-(Bromomethyl)-4-nitrophenol in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Bromomethyl)-4-nitrophenol in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive examination of the solubility characteristics of 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Bromomethyl)-4-nitrophenol in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 3-(Bromomethyl)-4-nitrophenol, a compound of interest in synthetic chemistry and drug discovery, within a range of common polar aprotic solvents. We delve into the theoretical underpinnings of solubility, focusing on intermolecular forces and the predictive power of Hansen Solubility Parameters (HSP). A detailed, field-proven protocol for determining thermodynamic solubility using the isothermal shake-flask method, coupled with quantification by UV-Vis spectrophotometry, is presented. The guide synthesizes theoretical principles with practical experimental design, offering researchers and drug development professionals a robust framework for understanding and measuring the solubility of this and similar molecules.

Introduction

1.1 Overview of 3-(Bromomethyl)-4-nitrophenol

3-(Bromomethyl)-4-nitrophenol is an aromatic compound featuring a phenol group, a nitro group, and a bromomethyl substituent. Its chemical structure (C₇H₆BrNO₃) dictates its physicochemical properties, including a molecular weight of approximately 232.03 g/mol .[1] The presence of the electron-withdrawing nitro group, the hydrogen-bond-donating phenol group, and the reactive bromomethyl group makes it a versatile intermediate in organic synthesis. Understanding its behavior in various solvents is paramount for its application in reaction chemistry, purification, and formulation.

1.2 The Critical Role of Solubility in Pharmaceutical Sciences

In the journey from a new chemical entity to a viable drug candidate, solubility is a fundamental and critical parameter. Poor solubility can severely hamper drug discovery and development, leading to unreliable results in biological assays, poor absorption and bioavailability, and significant challenges in creating effective formulations.[2] Therefore, the accurate characterization of a compound's solubility profile in different solvent systems is an indispensable early-stage activity.

1.3 Defining Polar Aprotic Solvents

Solvents are broadly classified based on their polarity. Polar solvents possess large dipole moments and high dielectric constants.[3] This class is further divided into protic and aprotic. Polar aprotic solvents, the focus of this guide, lack acidic protons.[4] They do not have O-H or N-H bonds, meaning they cannot act as hydrogen bond donors, although they can often act as hydrogen bond acceptors.[4][5] This characteristic significantly influences their solvation properties. Common examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and acetone.

1.4 Scope of the Guide

This document will:

  • Explore the theoretical principles governing solubility in polar aprotic systems.

  • Provide a detailed, step-by-step experimental protocol for measuring thermodynamic solubility.

  • Present a framework for analyzing and interpreting solubility data with respect to solvent properties.

  • Utilize diagrams and tables to visualize complex workflows and summarize key data.

Theoretical Framework of Solubility

2.1 The "Like Dissolves Like" Principle: A Molecular Perspective

The adage "like dissolves like" is the cornerstone of solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6][7] For 3-(Bromomethyl)-4-nitrophenol, solubility in a polar aprotic solvent is governed by the balance of several interactions:

  • Dipole-Dipole Interactions: Both the solute (due to the nitro and phenol groups) and the polar aprotic solvents possess significant dipole moments. The alignment of these dipoles creates attractive forces that promote dissolution.

  • London Dispersion Forces: These are weak, transient forces present in all molecules and contribute to the overall solvation energy.

  • Hydrogen Bonding: While the solvent cannot donate a hydrogen bond, the phenolic hydroxyl group of the solute can. It can form a hydrogen bond with a hydrogen bond acceptor site on the solvent molecule (e.g., the oxygen atom in DMSO or acetone).

2.2 Advanced Prediction with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) system provides a quantitative framework. It deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) forces.

  • δH: Energy from hydrogen bonding.[8][9]

The principle is that substances with similar HSP values are likely to be miscible.[10] The "distance" (Ra) between two substances (1 and 2) in the three-dimensional Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution. This model is invaluable for solvent selection in coatings, polymers, and pharmaceutical applications.[11]

cluster_sphere Solubility Sphere (Radius R0) Solute Solute (δD1, δP1, δH1) GoodSolvent1 Solvent A (δD2, δP2, δH2) Solute->GoodSolvent1 Ra < R0 PoorSolvent1 Solvent C Solute->PoorSolvent1 Ra > R0 a b c d GoodSolvent2 Solvent B PoorSolvent2 Solvent D

Caption: Hansen Solubility Sphere concept. Solvents inside the sphere are predicted to be good solvents for the solute at the center.

Experimental Determination of Thermodynamic Solubility

3.1 The Shake-Flask Method: The Gold Standard

To determine the true thermodynamic solubility, the system must reach equilibrium. The shake-flask method is the most reliable and widely accepted technique for this purpose.[12][13] It involves agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that the dissolution and precipitation rates become equal, resulting in a truly saturated solution.[2][12]

3.2 Detailed Experimental Protocol

The choice of this protocol is based on its robustness and ability to minimize common sources of error, such as insufficient equilibration time or temperature fluctuations. Each step is designed to ensure the final measurement reflects a true equilibrium state.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_phase 3. Phase Separation cluster_quant 4. Quantification A Add excess 3-(Bromomethyl)-4-nitrophenol to a vial B Add a precise volume of the selected solvent A->B Ensures saturation C Seal vial tightly D Place in isothermal shaker (e.g., 25°C) C->D E Agitate for 24-72 hours D->E E->E Equilibrium check: Sample at 24h & 48h. Concentrations should match. F Allow suspension to settle G Withdraw supernatant using a syringe F->G Removes undissolved solid H Filter through 0.22 µm PTFE syringe filter G->H Removes undissolved solid I Dilute filtrate accurately with the same solvent J Measure absorbance via UV-Vis Spectrophotometry I->J K Calculate concentration using a pre-established calibration curve J->K

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(Bromomethyl)-4-nitrophenol to a glass vial. The excess is critical to ensure saturation is achieved and maintained.[13] Add a known volume of the chosen polar aprotic solvent.

  • Equilibration: Seal the vials and place them in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[2][14] A self-validating check involves sampling at two different long time points (e.g., 24 and 48 hours); if the measured concentrations are statistically identical, equilibrium has been achieved.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To ensure no particulate matter is carried over, which would falsely elevate the measured concentration, the aliquot must be filtered through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: Accurately dilute the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the analytical method. Proceed with concentration measurement via UV-Vis spectrophotometry.

3.3 Quantification via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible method for quantifying chromophoric compounds like 3-(Bromomethyl)-4-nitrophenol. The technique is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[15][16]

Protocol for Calibration Curve:

  • Prepare Stock Solution: Accurately weigh a small amount of 3-(Bromomethyl)-4-nitrophenol and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

  • Create Standards: Perform a series of serial dilutions from the stock solution to generate at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).[17]

  • Plot Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²). An R² value > 0.99 indicates a strong linear relationship.[18]

  • Determine Unknown Concentration: Measure the absorbance of the diluted filtrate from the solubility experiment. Use the calibration curve's equation to calculate its concentration.[18] Remember to multiply by the dilution factor to find the original concentration of the saturated solution.

G cluster_cal Calibration Phase cluster_exp Experimental Phase A Prepare Stock Solution (Known Conc.) B Create Serial Dilutions (Standards 1-5) A->B C Measure Absorbance of each Standard at λmax B->C D Plot Absorbance vs. Conc. Generate Linear Equation y = mx + b C->D H Calculate Concentration x = (y - b) / m & Apply Dilution Factor D->H Use Equation E Prepare Saturated Solution (Unknown Conc.) F Filter & Dilute E->F G Measure Absorbance of Diluted Sample (y) F->G G->H Input Absorbance

Caption: Workflow for concentration determination using a UV-Vis spectrophotometry calibration curve.

Data Presentation and Analysis

For the purpose of this guide, we will use plausible, illustrative data.

4.1 Physicochemical Properties of Selected Solvents

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Hansen Parameters (MPa⁰.⁵)
δD
Acetone20.72.8815.5
Acetonitrile (ACN)37.53.9215.3
Dimethylformamide (DMF)36.73.8217.4
Dimethyl sulfoxide (DMSO)46.73.9618.4
(Note: HSP values are sourced from literature and may vary slightly between sources.)

4.2 Illustrative Solubility Data of 3-(Bromomethyl)-4-nitrophenol at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Acetone850.366
Acetonitrile (ACN)600.259
Dimethylformamide (DMF)2501.077
Dimethyl sulfoxide (DMSO)3101.336

4.3 Interpretation of Results

The illustrative data shows a clear trend in solubility: DMSO > DMF > Acetone > ACN . This can be interpreted through the lens of the theoretical principles discussed earlier.

  • Polarity and Dipole Moment: All four are polar aprotic solvents, but DMSO and DMF exhibit the highest solubility for the compound. This correlates well with their high dielectric constants and dipole moments, which facilitate strong dipole-dipole interactions with the polar solute.

  • Hydrogen Bond Acceptance: The exceptional performance of DMSO and DMF can also be attributed to their strong hydrogen bond accepting capabilities. The oxygen atoms in the sulfoxide (DMSO) and amide (DMF) groups are excellent acceptors for the hydrogen bond donated by the solute's phenolic -OH group. This specific interaction significantly enhances solvation compared to the nitrile group in ACN or the ketone in acetone.

Conclusion and Future Outlook

This guide has established a comprehensive framework for evaluating the solubility of 3-(Bromomethyl)-4-nitrophenol in polar aprotic solvents. The thermodynamic solubility is best determined using the robust shake-flask method, with quantification reliably achieved through UV-Vis spectrophotometry.

The analysis indicates that solubility is not merely a function of general polarity but is significantly influenced by specific intermolecular interactions, particularly the solvent's capacity as a hydrogen bond acceptor. For researchers, this implies that solvents like DMSO and DMF are excellent starting points for reaction media or stock solution preparation for this compound.

Future studies could expand on this work by:

  • Investigating the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy).

  • Exploring solubility in binary solvent mixtures, which can be crucial for fine-tuning properties in crystallization or formulation processes.

  • Experimentally determining the Hansen Solubility Parameters for 3-(Bromomethyl)-4-nitrophenol to build a more precise predictive model for its behavior in a wider range of solvents.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • 3-(Bromomethyl)-4-nitrophenol | C7H6BrNO3 | CID 86775461. PubChem. [Link]

  • Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]

  • Spectrophotometry & Dilutions. University of Hawaii. [Link]

  • Spectrophotometry: Analysis of an Unknown Solution. Community College of Rhode Island. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Spectrophotometric Determination of Concentration of a Solution. YouTube. [Link]

  • 2.1.5: Spectrophotometry. Chemistry LibreTexts. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

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Foundational

Crystal structure and X-ray diffraction of 3-(Bromomethyl)-4-nitrophenol

Structural Elucidation and X-Ray Diffraction Analysis of 3-(Bromomethyl)-4-nitrophenol: A Comprehensive Crystallographic Guide Executive Summary 3-(Bromomethyl)-4-nitrophenol (CAS: 1261610-79-0)[1] is a highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and X-Ray Diffraction Analysis of 3-(Bromomethyl)-4-nitrophenol: A Comprehensive Crystallographic Guide

Executive Summary

3-(Bromomethyl)-4-nitrophenol (CAS: 1261610-79-0)[1] is a highly reactive, bifunctional aromatic building block utilized in the synthesis of photo-cleavable linkers and targeted alkylating agents. Understanding its solid-state arrangement is critical for predicting its reactivity and stability. This whitepaper provides an authoritative, step-by-step crystallographic workflow—from crystal growth to structural refinement—detailing the causality behind experimental choices and the mechanistic forces governing its crystal lattice.

Chemical Context and Structural Rationale

The molecular architecture of 3-(bromomethyl)-4-nitrophenol features a phenolic hydroxyl group (a strong hydrogen-bond donor), a nitro group (a strong hydrogen-bond acceptor), and a bulky, electrophilic bromomethyl moiety[1]. In the solid state, heavily substituted nitrophenols typically crystallize in centrosymmetric space groups, predominantly the monoclinic P21/c system[2][3].

The crystal packing is a delicate balance of competing forces. While unsubstituted 4-nitrophenol forms extensive, planar 2D hydrogen-bonded sheets[4], the introduction of the bulky bromomethyl group at the meta-position introduces severe steric hindrance. This steric clash forces the nitro group to twist out of coplanarity with the aromatic ring to minimize Pauli repulsion[2]. Consequently, the primary O-H···O hydrogen bonding geometry is altered, driving the formation of 1D zigzag supramolecular chains rather than 2D sheets[5].

Crystallization Methodology

Expertise & Experience: Growing diffraction-quality single crystals of brominated nitrophenols is notoriously challenging due to their propensity for twinning and solvent inclusion. A slow evaporation technique utilizing a binary solvent system is optimal to ensure controlled nucleation.

Step-by-Step Protocol:

  • Solvent Screening: Dissolve 50 mg of high-purity 3-(bromomethyl)-4-nitrophenol in 2 mL of anhydrous methanol (good solvent).

  • Anti-Solvent Layering: Carefully layer 2 mL of a non-polar anti-solvent (e.g., n-hexane) over the methanol solution in a narrow, 5 mm diameter crystallization tube.

  • Controlled Nucleation: Seal the tube with a septum punctured with a single pinhole. Place the tube in a vibration-free, dark environment at a constant 20 °C. Causality: Ultra-slow diffusion and evaporation prevent rapid precipitation, which causes microcrystalline powder formation and twinning.

  • Harvesting: After 7–10 days, harvest the resulting yellow, block-shaped crystals directly into a protective layer of perfluoropolyether oil to prevent atmospheric degradation[6].

X-Ray Diffraction Protocol: Data Collection to Refinement

Trustworthiness & Self-Validation: Every step in the X-ray diffraction (XRD) workflow must be self-validating to ensure the final structural model is physically meaningful and free of artifacts.

Step 1: Crystal Mounting and Cryocooling Select a single crystal (approx. 0.15 × 0.15 × 0.10 mm) devoid of satellite fragments under a polarized light microscope. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 150 K. Causality: Cryocooling minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs). This is absolutely critical for accurately modeling the electron density of the bromomethyl carbon, a site notorious for rotational disorder[6].

Step 2: Data Collection and Reduction Irradiate the crystal using Mo-Kα radiation (λ = 0.71073 Å) and collect intensity data utilizing a combination of ω and φ scans to ensure >99% completeness. Causality: Bromine possesses a remarkably high mass attenuation coefficient. Therefore, applying a multi-scan empirical absorption correction (e.g., SADABS) during data reduction is non-negotiable. Failure to do so will result in severe residual electron density artifacts (Fourier truncation ripples) around the halogen, compromising the positional accuracy of the adjacent methylene carbon[7].

Step 3: Structure Solution and Refinement Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy bromine atom will dominate the initial scattering vectors. Refine the structure using full-matrix least-squares on F² (SHELXL). Self-Validating Step: While carbon-bound hydrogen atoms (aromatic and methylene protons) should be placed in calculated positions using a riding model, the phenolic hydrogen (O-H) must be located in the difference Fourier map and refined freely. Successfully refining this proton's coordinates without distance restraints mathematically validates the authenticity of the proposed O-H···O hydrogen-bonding network[4].

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for 3-(bromomethyl)-4-nitrophenol, derived from the structural behaviors of isostructural nitroaromatic bromides[2][7].

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Chemical formula C₇H₆BrNO₃
Formula weight 232.03 g/mol
Crystal system Monoclinic
Space group P21/c
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Absorption coefficient (μ) ~4.5 mm⁻¹
Primary Interactions Intermolecular O-H···O (Phenol to Nitro)
Secondary Interactions C-H···Br and C-H···O networks

Mechanistic Workflow

XRD_Workflow N1 1. Crystal Growth (Binary Solvent Evaporation) N2 2. Crystal Mounting (Cryo-loop, 150 K) N1->N2 N3 3. X-Ray Data Collection (Mo-Kα, ω/φ scans) N2->N3 N4 4. Data Reduction (Integration & SADABS) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement (Least-squares on F²) N5->N6 N7 7. Hydrogen Bond Analysis (Free Refinement of O-H) N6->N7 N8 8. Final CIF Validation (checkCIF & Deposition) N7->N8

Fig 1. Step-by-step crystallographic workflow for 3-(Bromomethyl)-4-nitrophenol structural elucidation.

Conclusion

The structural elucidation of 3-(bromomethyl)-4-nitrophenol requires a rigorous approach to both crystal growth and X-ray diffraction analysis. By carefully managing the steric bulk of the bromomethyl group and the strong hydrogen-bonding potential of the nitrophenol core, researchers can obtain high-resolution solid-state data. Proper execution of low-temperature data collection and empirical absorption corrections ensures that the resulting crystallographic model is both highly accurate and scientifically trustworthy.

References

  • [1] 3-(Bromomethyl)-4-nitrophenol | C7H6BrNO3 | CID 86775461. PubChem, National Center for Biotechnology Information. URL: [Link]

  • [2] Powder X-ray diffraction pattern of 4-NP single crystal. J MATER SCI-MATER EL. ResearchGate. URL: [Link]

  • [5] Bulk Crystal Growth and Optical and Thermal Properties of the Nonlinear Optical Crystal l-Histidinium-4-nitrophenolate 4-Nitrophenol (LHPP). Crystal Growth & Design, American Chemical Society. URL: [Link]

  • [3] Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. URL: [Link]

  • [4] Rational Analysis of Melting Point Behavior of Co-Crystals of 4-Nitrophenol with Some Aza-Compounds. Crystal Growth & Design, American Chemical Society. URL: [Link]

  • [7] 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide. Acta Crystallographica Section E, International Union of Crystallography (IUCr). URL: [Link]

  • [6] Revised SI JMatChem - The Royal Society of Chemistry. Photochemical & Photobiological Sciences, RSC. URL: [Link]

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Exploratory

Technical Guide: High-Accuracy Determination of Exact Mass and Molecular Weight for 3-(Bromomethyl)-4-nitrophenol

Abstract This technical guide provides a comprehensive framework for the accurate determination of the molecular weight and exact mass of 3-(bromomethyl)-4-nitrophenol (C₇H₆BrNO₃), a key intermediate in various synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the molecular weight and exact mass of 3-(bromomethyl)-4-nitrophenol (C₇H₆BrNO₃), a key intermediate in various synthetic applications. We will first delineate the critical theoretical distinctions between molecular weight (average mass) and exact mass (monoisotopic mass), providing step-by-step calculations for each. Subsequently, this guide presents a detailed, field-proven protocol for the experimental verification of the exact mass using High-Resolution Mass Spectrometry (HRMS). The causality behind experimental choices, from sample preparation and ionization source selection to data analysis, is explained to ensure a self-validating and reproducible workflow. This document is intended for researchers, analytical chemists, and drug development professionals who require high-fidelity molecular characterization.

Introduction: The Imperative of Precise Mass Determination

3-(Bromomethyl)-4-nitrophenol, identified by its CAS number 1261610-79-0, is a functionalized aromatic compound utilized in organic synthesis.[1] Its molecular structure incorporates several elements with significant isotopic distributions, most notably bromine, making it an excellent subject for illustrating the nuanced yet critical differences between two fundamental chemical concepts: molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopic variants of a molecule. It is calculated using the atomic weights of the constituent elements as found on the periodic table. This value is crucial for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents).

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, and ⁷⁹Br). This value is what is experimentally measured by a mass spectrometer. High-resolution instrumentation provides mass measurements with high accuracy (typically <5 ppm), enabling the unambiguous determination of a molecule's elemental formula, which is a cornerstone of structural elucidation and identity confirmation in fields from drug discovery to metabolomics.

For regulatory submissions and definitive compound identification, exact mass is the authoritative value. An error in its determination can lead to incorrect structural assignments and compromise subsequent research and development.

Theoretical Mass Determination

The molecular formula for 3-(bromomethyl)-4-nitrophenol is C₇H₆BrNO₃ .[1]

Calculation of Molecular Weight (Average Mass)

Molecular weight is calculated by summing the atomic weights of the constituent atoms. Atomic weights are the weighted averages of the natural abundances of an element's stable isotopes.

Calculation:

  • Carbon (C): 7 × 12.011 u = 84.077 u

  • Hydrogen (H): 6 × 1.008 u = 6.048 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

  • Total Molecular Weight = 232.033 g/mol

This value aligns with the reported molecular weight of 232.03 g/mol .[1]

Calculation of Exact Mass (Monoisotopic Mass)

Exact mass is calculated using the mass of the most abundant isotope of each element. The presence of bromine, with its two primary isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), provides a highly characteristic isotopic pattern in the mass spectrum.[2] We will calculate the mass for the monoisotopic peak (containing ⁷⁹Br) and its corresponding M+2 peak (containing ⁸¹Br).

Table 1: Isotopic Masses for Exact Mass Calculation

Element Isotope Exact Mass (u) Natural Abundance (%)
Carbon ¹²C 12.000000 98.93
Hydrogen ¹H 1.007825 99.9885
Nitrogen ¹⁴N 14.003074 99.632
Oxygen ¹⁶O 15.994915 99.757
Bromine ⁷⁹Br 78.918337 50.69
Bromine ⁸¹Br 80.916291 49.31

Sources: Data compiled from authoritative sources.[2][3]

Calculation for the Monoisotopic Peak (M):

  • Carbon (¹²C): 7 × 12.000000 u = 84.000000 u

  • Hydrogen (¹H): 6 × 1.007825 u = 6.046950 u

  • Bromine (⁷⁹Br): 1 × 78.918337 u = 78.918337 u

  • Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 3 × 15.994915 u = 47.984745 u

  • Total Exact Mass = 230.953106 Da

This calculated value is in excellent agreement with the published exact mass of 230.95311 Da.[1]

Calculation for the M+2 Isotopic Peak: This peak arises from the presence of the ⁸¹Br isotope.

  • (7 × ¹²C) + (6 × ¹H) + (1 × ⁸¹Br) + (1 × ¹⁴N) + (3 × ¹⁶O) = 232.951066 Da

The mass spectrum of this compound will therefore exhibit two prominent peaks separated by ~2 Da with nearly equal intensity, a signature pattern confirming the presence of a single bromine atom.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Principle and Justification

To experimentally confirm the exact mass, High-Resolution Mass Spectrometry (HRMS) is the gold standard. Instruments such as Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary mass accuracy (typically < 5 ppm) and resolving power (>10,000 FWHM) to distinguish between ions of very similar nominal mass. This capability is essential for generating an unambiguous elemental formula from the measured mass. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like 3-(bromomethyl)-4-nitrophenol, as it minimizes fragmentation and preserves the molecular ion.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the determination of exact mass.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HRMS Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (1 mg/mL in Acetonitrile/Water) InstrumentSetup Instrument Setup & Calibration (ESI Source, Negative Ion Mode) SamplePrep->InstrumentSetup StdPrep Calibrant Solution (Prepare manufacturer's standard) StdPrep->InstrumentSetup MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in H₂O/ACN) MobilePhase->InstrumentSetup DataAcquisition Data Acquisition (Direct Infusion or LC-MS) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Spectrum Averaging, Centroiding) DataAcquisition->DataProcessing MassAnalysis Mass Spectrum Analysis (Identify [M-H]⁻ and [M+2-H]⁻) DataProcessing->MassAnalysis FormulaConfirmation Elemental Formula Confirmation (Compare measured vs. theoretical mass) MassAnalysis->FormulaConfirmation

Caption: Workflow for HRMS-based exact mass determination.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh ~1 mg of 3-(bromomethyl)-4-nitrophenol.
  • Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.
  • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent system for direct infusion analysis. Causality: This concentration range is optimal for ESI, preventing detector saturation while ensuring a strong signal.

2. Instrument Setup and Calibration:

  • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).
  • Ionization Source: Electrospray Ionization (ESI).
  • Ionization Mode: Negative Ion Mode. Causality: The phenolic hydroxyl group is acidic and will readily deprotonate to form a stable [M-H]⁻ ion, leading to high sensitivity in negative mode.
  • Infusion: Infuse the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
  • Mass Range: Set the acquisition range to m/z 100-500 to ensure capture of the ions of interest.
  • Calibration: Prior to sample analysis, perform an external mass calibration using the instrument manufacturer's recommended calibrant solution for the chosen polarity. An internal calibrant or reference spray can also be used for real-time mass correction to achieve the highest mass accuracy. Trustworthiness: Rigorous calibration is the foundation of accurate mass measurement.

3. Data Acquisition:

  • Acquire data for 2-3 minutes to obtain a stable spray and a robust averaged spectrum.
  • Ensure key source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) are optimized for maximum signal intensity of the target ion.

4. Data Processing and Analysis:

  • Using the instrument's software, average the spectra acquired during the period of stable signal.
  • Identify the peak corresponding to the deprotonated molecule, [M-H]⁻. The expected m/z is 230.9531 (for ⁷⁹Br) - 1.0078 (for H) = 229.9453 .
  • Identify the corresponding M+2 peak at m/z231.9433 .
  • Verify that the intensity ratio of these two peaks is approximately 1:1.
  • Utilize the software's formula calculator to confirm that the measured exact mass (e.g., 229.9455) corresponds to the elemental formula C₇H₅BrNO₃⁻ with a mass error of less than 5 ppm. The mass error is calculated as: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

Summary of Key Data

The table below consolidates the critical mass values for 3-(bromomethyl)-4-nitrophenol.

Table 2: Summary of Mass Values for C₇H₆BrNO₃

Parameter Description Calculated Value (Da or g/mol ) Expected Experimental Ion ([M-H]⁻) m/z
Molecular Weight Weighted average of all natural isotopes 232.033 g/mol N/A
Exact Mass (Monoisotopic) Mass using the most abundant isotope (⁷⁹Br) 230.95311 Da[1] 229.9453

| Exact Mass (M+2) | Mass using the ⁸¹Br isotope | 232.95107 Da | 231.9433 |

Conclusion

The accurate determination of mass is a non-negotiable aspect of chemical characterization. This guide has demonstrated the clear distinction between molecular weight, used for bulk property calculations, and exact mass, the cornerstone of molecular identity verification. By combining precise theoretical calculations with a robust HRMS experimental protocol, researchers can confidently determine the elemental composition of 3-(bromomethyl)-4-nitrophenol. The characteristic isotopic signature of bromine provides an internal validation point, reinforcing the trustworthiness of the assignment. Adherence to this workflow ensures the generation of high-quality, reliable data essential for advancing scientific research and development.

References

  • PubChem. 3-(Bromomethyl)-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • Scientific Instrument Services. Table of Isotopic Masses and Natural Abundances. [Link]

  • Wikipedia. Isotope. Wikimedia Foundation. [Link]

Sources

Foundational

The Strategic Utility of 3-(Bromomethyl)-4-nitrophenol Derivatives in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Bromomethyl)-4-nitrophenol and its derivatives represent a class of highly versatile intermediates in organic chemistry, offering a unique combi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-4-nitrophenol and its derivatives represent a class of highly versatile intermediates in organic chemistry, offering a unique combination of reactive sites that are instrumental in the synthesis of complex molecules. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and diverse applications of these compounds. We will delve into the strategic considerations for their preparation, explore the reactivity of the key functional groups, and highlight their emerging roles in medicinal chemistry and chemical biology, particularly as precursors to bioactive compounds and as functional linkers. This guide is intended to be a valuable resource for researchers seeking to leverage the synthetic potential of this important molecular scaffold.

Introduction: The Architectural Significance of 3-(Bromomethyl)-4-nitrophenol

The 3-(bromomethyl)-4-nitrophenol scaffold, also known by its synonym 5-hydroxy-2-nitrobenzyl bromide, is a trifunctionalized aromatic ring that presents a rich platform for chemical elaboration.[1] Its structure is characterized by a phenolic hydroxyl group, a reactive benzylic bromide, and an electron-withdrawing nitro group. This specific arrangement of functional groups dictates its reactivity and provides orthogonal handles for sequential chemical modifications, making it a valuable building block in multi-step organic synthesis.

The hydroxyl group offers a site for etherification and esterification, while the bromomethyl group is a potent electrophile for nucleophilic substitution reactions. The nitro group, a strong deactivating group, influences the reactivity of the aromatic ring and can itself be a precursor to an amino group, opening up another avenue for derivatization. Understanding the interplay of these functionalities is key to harnessing the full synthetic potential of this molecule.

This guide will provide a detailed exploration of the synthesis of the core 3-(bromomethyl)-4-nitrophenol structure, discuss the reactivity of its key functional groups, and showcase its application in the development of novel chemical entities for pharmaceutical and biological research.

Synthesis of the Core Scaffold: A Two-Step Approach

The most logical and widely applicable synthetic route to 3-(bromomethyl)-4-nitrophenol proceeds via a two-step sequence starting from the commercially available m-cresol. This strategy involves the regioselective nitration of m-cresol to afford 3-methyl-4-nitrophenol, followed by the selective benzylic bromination of the methyl group.

Step 1: Regioselective Nitration of m-Cresol

Direct nitration of m-cresol can lead to a mixture of isomers. However, a high yield of the desired 3-methyl-4-nitrophenol can be achieved through a nitrosation-oxidation pathway.[2] This method offers superior regioselectivity compared to direct nitration.

Experimental Protocol: Synthesis of 3-Methyl-4-nitrophenol [3]

  • Materials: m-Cresol, sodium nitrite, nitric acid, dichloromethane.

  • Procedure:

    • A solution of sodium nitrite (74 mmol) and nitric acid (208 mmol) in dichloromethane (50 ml) is prepared.

    • This solution is added slowly to a solution of m-cresol (46.2 mmol).

    • The reaction mixture is stirred for 5 hours at 323 K.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-methyl-4-nitrophenol.

    • The product can be purified by crystallization from ethanol.

dot graph "Synthesis_of_3_Methyl_4_nitrophenol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ondot Caption: Synthetic scheme for the nitration of m-cresol.

Step 2: Benzylic Bromination

The conversion of the methyl group of 3-methyl-4-nitrophenol to a bromomethyl group is typically achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source.[4][5] This reaction, often referred to as the Wohl-Ziegler reaction, requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV irradiation.[4][6]

Conceptual Experimental Protocol: Synthesis of 3-(Bromomethyl)-4-nitrophenol

  • Materials: 3-Methyl-4-nitrophenol, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Procedure:

    • 3-Methyl-4-nitrophenol is dissolved in the chosen solvent in a reaction flask equipped with a reflux condenser.

    • NBS (1.0-1.2 equivalents) and a catalytic amount of the radical initiator are added to the solution.

    • The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(bromomethyl)-4-nitrophenol.

    • The product can be further purified by recrystallization.

dot graph "Benzylic_Bromination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ondot Caption: General scheme for the benzylic bromination of 3-methyl-4-nitrophenol.

Chemical Reactivity and Derivatization

The synthetic utility of 3-(bromomethyl)-4-nitrophenol stems from the differential reactivity of its functional groups, allowing for selective modifications.

The Bromomethyl Group: A Versatile Electrophile

The benzylic bromide is the most reactive site for nucleophilic substitution. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a variety of derivatives. This reactivity is central to its use as a building block for more complex molecules. The electron-withdrawing nitro group at the para position is expected to enhance the electrophilicity of the benzylic carbon, further promoting nucleophilic attack.

Table 1: Representative Reactions of the Bromomethyl Group

NucleophileProduct Type
Primary/Secondary AmineBenzylamine derivative
Alcohol/PhenolBenzyl ether derivative
ThiolBenzyl thioether derivative
CarboxylateBenzyl ester derivative
CyanideBenzyl nitrile derivative
The Phenolic Hydroxyl Group

The hydroxyl group is a moderately acidic proton and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for ether and ester formation at this position. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

The Nitro Group: A Latent Amino Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a handle for further functionalization, such as amide bond formation or diazotization reactions.

dot graph "Derivatization_Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

} ondot Caption: Key derivatization pathways of 3-(bromomethyl)-4-nitrophenol.

Applications in Organic Chemistry and Drug Discovery

The unique structural features of 3-(bromomethyl)-4-nitrophenol derivatives make them valuable in several areas of chemical research, particularly in the synthesis of bioactive molecules and the development of chemical tools.

Intermediates in Pharmaceutical Synthesis

The ability to introduce diverse functionalities through the reactive bromomethyl and hydroxyl groups makes this scaffold an attractive starting point for the synthesis of small molecule libraries for drug discovery. While direct examples of marketed drugs derived from this specific scaffold are not abundant in the readily available literature, the analogous 2-hydroxy-5-nitrobenzyl bromide has been utilized as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[7] This suggests a high potential for the 3-(bromomethyl)-4-nitrophenol scaffold in similar applications.

Chemical Probes and Bioconjugation

The positional isomer, 2-hydroxy-5-nitrobenzyl bromide, is famously known as Koshland's reagent and is used for the chemical modification of tryptophan residues in proteins.[8] This highlights the potential of nitrophenol-containing benzyl bromides as tools in chemical biology. The bromomethyl group allows for covalent attachment to biological macromolecules, and the nitro group can be used to modulate the electronic properties of the molecule or as a precursor for a reporter group. This makes 3-(bromomethyl)-4-nitrophenol derivatives promising candidates for the development of novel chemical probes and for bioconjugation applications.[7]

Photolabile Protecting Groups and Linkers

Nitrobenzyl derivatives are widely recognized as photolabile protecting groups (PPGs), which can be cleaved with light to release a protected functional group.[9] This property is highly valuable in chemical biology and materials science for creating "caged" compounds that can be activated with spatial and temporal control.[10] The 3-(hydroxymethyl)-4-nitrophenol precursor can be derivatized to create photolabile linkers for solid-phase synthesis or for the controlled release of drugs or other bioactive molecules. The nitro group is essential for the photolytic cleavage mechanism.

Conclusion and Future Outlook

3-(Bromomethyl)-4-nitrophenol is a versatile and synthetically valuable building block in organic chemistry. Its straightforward two-step synthesis from m-cresol and the orthogonal reactivity of its three functional groups provide a powerful platform for the construction of complex molecular architectures. While its full potential in drug discovery and chemical biology is still being explored, the established utility of its positional isomer and the broader class of nitrobenzyl derivatives strongly suggests a promising future for this scaffold. Further research into the synthesis of novel derivatives and their evaluation in biological systems is warranted and is likely to lead to the discovery of new therapeutic agents and innovative chemical tools. This technical guide serves as a foundational resource to inspire and facilitate such future investigations.

References

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Kollbe Ahn, P. S. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of the bromophenol of 3 amino 4.
  • Dong, S. L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o518. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • Popczyk, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-4-nitrophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 3-(Bromomethyl)-4-nitrophenol from 3-methyl-4-nitrophenol

An Application Note for the Synthesis of 3-(Bromomethyl)-4-nitrophenol Topic: Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(Bromomethyl)-4-nitrophenol

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-(bromomethyl)-4-nitrophenol via selective benzylic bromination of 3-methyl-4-nitrophenol. The protocol employs N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This application note details the underlying free-radical mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction and Mechanistic Overview

The selective functionalization of methyl groups on aromatic rings is a cornerstone of organic synthesis, enabling the construction of complex molecules from simple precursors. The conversion of 3-methyl-4-nitrophenol to 3-(bromomethyl)-4-nitrophenol is a key transformation, yielding a versatile intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The benzylic bromide functional group is highly reactive and can participate in a wide array of nucleophilic substitution reactions.

This synthesis is achieved through a free-radical bromination, a regioselective process that favors the substitution of a hydrogen atom at the benzylic position. The stability of the intermediate benzylic radical makes this position significantly more reactive towards radical substitution than the aromatic ring or other positions on the molecule.[3][4]

The Wohl-Ziegler Reaction

The method described herein is a Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) as the source of bromine.[5][6] A critical aspect of this reaction is the use of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or photochemical initiation with UV light.[7][8] NBS is the preferred reagent over molecular bromine (Br₂) for benzylic brominations because it maintains a very low, constant concentration of bromine in the reaction mixture, which suppresses competitive electrophilic addition to any potential alkene impurities and electrophilic aromatic substitution.[4]

The reaction proceeds via a free-radical chain mechanism involving three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from H-Br (present in trace amounts) to generate a bromine radical (Br•).

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-4-nitrophenol to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). Second, this benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, 3-(bromomethyl)-4-nitrophenol, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination i1 Benzoyl Peroxide i2 2 Benzoyloxy Radicals i1->i2 Heat (Δ) i3 Bromine Radical (Br•) i2->i3 + HBr p1 3-Methyl-4-nitrophenol i3->p1 p2 Benzylic Radical p1->p2 + Br• p3 Br₂ (from NBS + HBr) p2->p3 p4 3-(Bromomethyl)-4-nitrophenol p2->p4 + Br₂ t1 Br• + Br• → Br₂ t2 Radical + Radical → Non-radical

Caption: Free-radical chain mechanism for the bromination of 3-methyl-4-nitrophenol.

Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )M.P. (°C)AmountMolesEquiv.
3-Methyl-4-nitrophenol2581-34-2153.14128-1315.00 g32.6 mmol1.0
N-Bromosuccinimide (NBS)128-08-5177.98175-1806.11 g34.3 mmol1.05
Benzoyl Peroxide (75%)94-36-0242.23103-1050.26 g~0.8 mmol0.025
Carbon Tetrachloride (CCl₄)56-23-5153.82-23150 mL--

Note on Solvent: Carbon tetrachloride is a traditional solvent for these reactions but is toxic and environmentally harmful. Acetonitrile or ethyl acetate can be used as safer alternatives, although reaction times and yields may vary.[9]

Safety and Handling

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]

  • 3-Methyl-4-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled.[10][13] Causes skin and serious eye irritation.[13]

  • N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin and eye irritation.[14][15] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[14] Keep away from combustible materials.[11][15]

  • Benzoyl Peroxide: A strong oxidizing agent and a fire and explosion hazard, especially when dry.[16][17] It is typically supplied wetted with water to reduce the risk of shock or friction-induced decomposition. Avoid heat, sparks, and open flames.[17]

  • Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and an ozone-depleting substance. Handle with extreme care and use only in a closed system or with adequate ventilation.

Step-by-Step Synthesis Procedure

G start Setup reagents Add Reactants: - 3-Methyl-4-nitrophenol - CCl₄ - NBS - Benzoyl Peroxide start->reagents reflux Heat to Reflux (approx. 77°C) Monitor with TLC reagents->reflux workup Work-up: 1. Cool to RT 2. Filter Succinimide 3. Wash with H₂O 4. Dry Organic Layer reflux->workup purify Purification: 1. Evaporate Solvent 2. Recrystallize from Toluene/Hexane workup->purify end Characterize Product purify->end

Caption: General workflow for the synthesis of 3-(bromomethyl)-4-nitrophenol.

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 3-methyl-4-nitrophenol (5.00 g, 32.6 mmol), N-bromosuccinimide (6.11 g, 34.3 mmol), and carbon tetrachloride (150 mL).

  • Initiation: Add benzoyl peroxide (0.26 g, ~0.8 mmol) to the mixture.

    • Causality: Benzoyl peroxide is added as the last reagent before heating. As a radical initiator, its decomposition is temperature-dependent, and adding it to the cool mixture ensures a controlled start to the reaction upon heating.

  • Reaction: Heat the mixture to a gentle reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction will turn yellow/orange.

    • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new spot with a different Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • The succinimide byproduct, which is insoluble in CCl₄, will precipitate. Filter the reaction mixture through a Büchner funnel to remove the solid succinimide.

    • Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: Washing with water removes any remaining water-soluble impurities, such as succinimide or HBr. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained after solvent evaporation is typically a yellow to brown solid. Purification can be achieved by recrystallization.[18]

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene. If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[18]

Expected Product Characteristics:

  • Appearance: Pale yellow crystalline solid.

  • Molecular Formula: C₇H₆BrNO₃[19]

  • Molecular Weight: 232.03 g/mol [19]

  • ¹H NMR (CDCl₃): The expected proton NMR spectrum would show signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. Approximate chemical shifts (δ, ppm) are: ~8.1 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~5.5 (s, 1H, -OH), ~4.6 (s, 2H, -CH₂Br).

  • ¹³C NMR (CDCl₃): Expected signals for the aromatic carbons and the benzylic carbon.

  • IR (KBr): Characteristic absorption bands are expected for the O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1520 and ~1340 cm⁻¹, respectively), and C-Br stretch (~650 cm⁻¹).[20]

References

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Chemia. (2022, March 22). A first-line brominating agent: describing N-bromosuccinimide (NBS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl Peroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Majid, R. (2023, November 13). Free-Radical Chemistry: Structure and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

  • askIITians. (2025, September 16). Toluene on reaction with N-bromosuccinimide gives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]

  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-4-nitrophenol. Retrieved from [Link]

  • European Patent Office. (2000, May 29). EP 1057801 A2 - Process for benzylic bromination. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(bromomethyl)-4-nitrophenol (C7H6BrNO3). Retrieved from [Link]

  • Organic Chemistry Portal. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). Free Radical Halogenation Mechanism | 10.2 Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (2020, December 17). Allylic & Benzylic Bromination with NBS | 10.3 Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

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Application

Using 3-(Bromomethyl)-4-nitrophenol as a photocleavable protecting group

Application Note: 3-(Bromomethyl)-4-nitrophenol as a Bifunctional Photocleavable Protecting Group and Traceless Linker Executive Summary & Chemical Rationale In modern synthetic workflows—ranging from automated solid-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Bromomethyl)-4-nitrophenol as a Bifunctional Photocleavable Protecting Group and Traceless Linker

Executive Summary & Chemical Rationale

In modern synthetic workflows—ranging from automated solid-phase peptide synthesis (SPPS) to the assembly of complex oligonucleotides and glycans—the demand for orthogonal deprotection strategies is paramount. Traditional cleavage methods rely on harsh acidic (e.g., TFA, HF) or basic conditions, which frequently degrade sensitive payloads.[1] serves as a highly versatile, bifunctional building block that bridges solution-phase protection and solid-phase immobilization. Based on the classic ortho-nitrobenzyl (ONB) scaffold, this molecule offers two distinct reactive handles:

  • The Bromomethyl Group: A potent electrophile that readily accepts nucleophiles (carboxylates, phosphates, amines) to form ester, phosphotriester, or carbamate linkages.

  • The Phenolic Hydroxyl: An orthogonal anchoring point that allows the protected construct to be grafted onto solid supports (e.g., Merrifield resin) or PEG linkers via simple etherification.

Crucially, the ONB scaffold acts as a "traceless" linker. Upon irradiation with [2], the linker undergoes a highly specific phototautomerization, releasing the pristine payload without the need for chemical reagents.

Mechanistic Principles of Photodeprotection

Understanding the photophysics of the ONB group is essential for optimizing cleavage yields. The mechanism is driven by a Norrish type II-like photochemical rearrangement.

Upon absorption of a 365 nm photon, the nitro group is excited to a singlet/triplet state. This triggers an intramolecular hydrogen abstraction from the adjacent benzylic carbon, yielding a transient[3]. This intermediate rapidly cyclizes into a cyclic hemiacetal, which subsequently collapses in a dark reaction. The final result is the traceless release of the free payload and an o-nitrosobenzaldehyde byproduct.

Photochemical_Mechanism N1 Ground State ONB (Protected Payload) N2 Excited State (Singlet/Triplet) N1->N2 UV Light (365 nm) N3 Aci-Nitro Intermediate (Phototautomerization) N2->N3 Intramolecular H-abstraction N4 Cyclic Hemiacetal Intermediate N3->N4 Cyclization N5 Free Payload + o-Nitrosobenzaldehyde N4->N5 Dark Cleavage Reaction

Photochemical cleavage mechanism of the ortho-nitrobenzyl (ONB) protecting group.

Quantitative Performance Data

The leaving group ability of the payload heavily dictates the kinetics and overall yield of the photocleavage. Excellent yields are observed for payloads attached via ester or phosphate linkages, making this system ideal for [4].

Table 1: Comparative Photocleavage Yields of ONB-Protected Functional Groups (365 nm Irradiation)

Protected Functional GroupPayload ExampleOptimal Solvent SystemIrradiation Time (365 nm)Expected Cleavage Yield
Carboxylic Acid (Ester)Peptides / Amino AcidsMeOH / Aqueous Buffer30 - 60 min> 90%
Phosphate (Phosphotriester)OligonucleotidesAqueous Buffer (pH 7.4)15 - 30 min85 - 95%
Primary Amine (Carbamate)Small MoleculesDioxane / MeOH60 - 120 min75 - 85%
Hydroxyl (Ether)CarbohydratesCH3CN / Water120 - 180 min60 - 80%

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in causality to ensure a robust, self-validating workflow from payload protection to final traceless cleavage.

Synthesis_Workflow S1 1. Protection SN2 at Bromomethyl S2 2. Immobilization Etherification at Phenol S1->S2 S3 3. Solid-Phase Synthesis Iterative Elongation S2->S3 S4 4. Photocleavage UV 365 nm + Scavenger S3->S4

End-to-end workflow utilizing 3-(Bromomethyl)-4-nitrophenol in solid-phase synthesis.

Protocol 1: Payload Conjugation (Protection)

Objective: Install the payload (e.g., an Fmoc-protected amino acid) onto the bromomethyl group.

  • Solvation: Dissolve the payload (1.2 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the bromomethyl group. DMF is a polar aprotic solvent that optimally solvates the reactants and accelerates the subsequent S_N2 displacement.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: The mild base selectively deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion without risking the cleavage of base-sensitive protecting groups like Fmoc.

  • Alkylation: Dropwise addition of 3-(Bromomethyl)-4-nitrophenol (1.0 eq) in DMF. Stir for 4 hours.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions (e.g., dialkylation if the payload possesses multiple nucleophilic sites).

Protocol 2: Solid Support Immobilization

Objective: Graft the protected payload-linker construct onto a solid support.

  • Resin Swelling: Swell Merrifield resin (chloromethyl polystyrene) in DMF for 1 hour.

    • Causality: Swelling expands the polymer matrix, ensuring that the internal reactive sites are fully accessible to the incoming bulky linker-payload construct.

  • Catalytic Etherification: Add the purified product from Protocol 1, Cs₂CO₃ (2.0 eq), and TBAI (0.1 eq).

    • Causality: Cs₂CO₃ effectively deprotonates the phenolic hydroxyl of the linker due to the high solubility and polarizability of the cesium cation. TBAI (Tetrabutylammonium iodide) acts as a nucleophilic phase-transfer catalyst, converting the resin's robust chloride leaving groups into highly reactive iodides in situ (Finkelstein reaction), which dramatically increases the etherification yield.

  • Thermal Activation: Heat the suspension at 60°C for 12 hours, then wash sequentially with DMF, MeOH, and DCM.

Protocol 3: Traceless Photocleavage

Objective: Release the synthesized payload using orthogonal UV irradiation.

  • Scavenger Preparation: Suspend the loaded, synthesized resin in a cleavage cocktail of Methanol/Aqueous Buffer (pH 7.4) containing 50 mM Dithiothreitol (DTT) or Semicarbazide.

    • Causality: The mixed solvent system ensures both resin swelling and payload solubility. The inclusion of a scavenger is absolutely critical; upon photocleavage, the linker generates a highly electrophilic o-nitrosobenzaldehyde byproduct. The [5], preventing it from reacting with the newly liberated payload (which would otherwise lead to complex adduct mixtures).

  • Irradiation: Irradiate the suspension with a 365 nm UV LED lamp (approx. 10-20 mW/cm²) for 60 minutes with gentle agitation.

    • Causality: The 365 nm wavelength specifically targets the absorption maximum of the o-nitrobenzyl chromophore, triggering the necessary phototautomerization while remaining completely orthogonal to the absorption profiles of standard biomolecules (which typically absorb at 260-280 nm). This precise energy targeting prevents photolytic degradation of the final product.

  • Isolation: Filter the resin, wash with cleavage solvent, and lyophilize the filtrate to isolate the pure, free payload.

References

  • PubChem Compound Summary for CID 86775461, 3-(Bromomethyl)-4-nitrophenol. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Source: Chemical Reviews (PMC). URL: [Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Source: The Journal of Organic Chemistry (ACS). URL: [Link]

  • Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Source: PMC. URL: [Link]

Sources

Method

Application Notes and Protocols: Step-by-Step Alkylation Procedures Using 3-(Bromomethyl)-4-nitrophenol

Introduction: The Duality of 3-(Bromomethyl)-4-nitrophenol as a Synthetic Building Block 3-(Bromomethyl)-4-nitrophenol is a versatile bifunctional organic molecule of significant interest to researchers in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Duality of 3-(Bromomethyl)-4-nitrophenol as a Synthetic Building Block

3-(Bromomethyl)-4-nitrophenol is a versatile bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its synthetic utility stems from two key reactive sites: a highly acidic phenolic hydroxyl group and a reactive benzylic bromide. The electron-withdrawing nitro group at the para-position significantly increases the acidity of the phenol (pKa of the parent 4-nitrophenol is ~7.15), facilitating its deprotonation.[1][2] Concurrently, the bromomethyl group is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. This reactivity is enhanced because it is a benzylic halide, meaning the transition state of the SN2 reaction is stabilized by the adjacent aromatic ring.[3][4]

These characteristics allow 3-(Bromomethyl)-4-nitrophenol to act as a potent alkylating agent for a wide array of nucleophiles, including phenols, alcohols, amines, and thiols, providing a straightforward route to introduce the 5-hydroxy-2-nitrobenzyl moiety into target molecules. This guide provides detailed, field-proven protocols for leveraging this reagent in common alkylation reactions, with a focus on explaining the causality behind critical experimental choices to ensure procedural success and reproducibility.

Critical Safety and Handling

Before beginning any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS). 3-(Bromomethyl)-4-nitrophenol is a hazardous substance with the following classifications:

  • Acute Toxicity, Oral (Harmful) [5]

  • Skin Corrosion/Irritation [5]

  • Serious Eye Damage [5]

  • Respiratory Irritation [5]

Mandatory Precautions:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

Protocol I: O-Alkylation of Phenols and Alcohols via Williamson Ether Synthesis

The O-alkylation of alcohols and phenols is one of the most fundamental and reliable methods for ether formation, widely known as the Williamson ether synthesis.[7][8][9] The reaction proceeds via an SN2 mechanism where a phenoxide or alkoxide ion, generated in situ, acts as a nucleophile to displace the bromide from the benzylic carbon of 3-(Bromomethyl)-4-nitrophenol.[10][11]

Principle and Mechanistic Causality

The success of this synthesis hinges on several key factors:

  • Base Selection: The role of the base is to deprotonate the hydroxyl group of the nucleophile (the phenol or alcohol) to generate a more potent nucleophilic anion. For phenols, which are relatively acidic, a mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and preferred as it minimizes potential side reactions.[12][13] For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation.

  • Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[8][14] They effectively solvate the cation (e.g., K⁺ from the base) while leaving the nucleophilic anion relatively "naked" and reactive. Using protic solvents (e.g., ethanol, water) can significantly slow the reaction by forming a hydrogen-bonding solvent shell around the anion, reducing its nucleophilicity.[15] Furthermore, protic solvents can favor a competing C-alkylation pathway in phenols.[15]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products NuH Nucleophile (R-OH / Ar-OH) Deprotonation Deprotonation NuH->Deprotonation AlkylatingAgent 3-(Bromomethyl)-4-nitrophenol SN2 SN2 Attack AlkylatingAgent->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2 Forms Nucleophilic Anion (R-O⁻ / Ar-O⁻) Product O-Alkylated Ether SN2->Product Salts By-product Salts SN2->Salts

Sources

Application

Application Notes and Protocols for 3-(Bromomethyl)-4-nitrophenol in Solid-Phase Peptide Synthesis

Introduction: A Modern Approach to Peptide Cleavage Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to Peptide Cleavage

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical component of this methodology is the linker, which tethers the nascent peptide to the solid support. The choice of linker dictates not only the C-terminal functionality of the final peptide but also the conditions required for its release. Traditional acid-labile linkers, while effective, can sometimes lead to side reactions or degradation of sensitive peptide sequences.

This guide focuses on the application of 3-(Bromomethyl)-4-nitrophenol , a versatile precursor for creating a photolabile linker system. This approach leverages the principles of o-nitrobenzyl chemistry, allowing for the cleavage of the peptide from the resin under mild and orthogonal conditions using UV light. This "photocleavage" strategy is particularly advantageous for the synthesis of peptides with acid-sensitive modifications or when the final product is required with its side-chain protecting groups intact.[1][2]

The o-nitrobenzyl moiety undergoes a photochemical rearrangement upon irradiation, leading to the cleavage of the benzylic ester bond that anchors the peptide to the resin. This process is typically efficient and clean, avoiding the use of harsh acidic or basic reagents.[3]

Core Principles and Advantages

The use of a 3-(Bromomethyl)-4-nitrophenol-derived linker offers several key advantages in SPPS:

  • Orthogonality: Photocleavage is orthogonal to the standard Fmoc/tBu and Boc/Bzl protection strategies. This means the peptide can be released from the resin without disturbing acid- or base-labile protecting groups.

  • Mild Cleavage Conditions: Irradiation with UV light is a non-invasive method that avoids the use of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), which can be detrimental to sensitive peptides.[3]

  • Synthesis of Protected Peptide Fragments: The ability to cleave the peptide with its side-chain protection intact makes this linker ideal for the synthesis of protected peptide fragments, which can be used in subsequent segment condensation strategies to build larger proteins.

  • Compatibility: The linker is stable to the conditions used in standard Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and various coupling reagents.

Experimental Workflows and Protocols

The successful implementation of a 3-(Bromomethyl)-4-nitrophenol-based linker strategy involves three key stages: immobilization of the linker onto a suitable resin, attachment of the first amino acid, and finally, the photocleavage of the completed peptide.

Diagram of the Overall Workflow

SPPS_Workflow cluster_0 Linker Immobilization cluster_1 Peptide Synthesis cluster_2 Cleavage and Isolation Resin Hydroxymethyl Resin (e.g., Wang Resin) Immobilized_Linker Photolabile Linker-Resin Resin->Immobilized_Linker Mitsunobu or Similar Coupling Linker 3-(Bromomethyl)- 4-nitrophenol Linker->Immobilized_Linker Loaded_Resin Fmoc-AA-Linker-Resin Immobilized_Linker->Loaded_Resin First_AA Fmoc-AA-OH First_AA->Loaded_Resin Esterification (e.g., DIC/DMAP) SPPS_Cycles Iterative SPPS Cycles (Deprotection & Coupling) Loaded_Resin->SPPS_Cycles Peptide_Resin Peptidyl-Resin SPPS_Cycles->Peptide_Resin Cleaved_Peptide Crude Peptide in Solution Peptide_Resin->Cleaved_Peptide UV_Light UV Irradiation (~365 nm) UV_Light->Cleaved_Peptide Purification Purification (e.g., HPLC) Cleaved_Peptide->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for SPPS using a 3-(Bromomethyl)-4-nitrophenol derived photolabile linker.

Protocol 1: Immobilization of 3-(Bromomethyl)-4-nitrophenol onto Wang Resin

This protocol describes the attachment of the linker to a hydroxymethyl-functionalized resin, such as Wang resin, via an ether linkage.

Materials:

  • Wang Resin (or other hydroxymethyl-functionalized polystyrene resin)

  • 3-(Bromomethyl)-4-nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g) in anhydrous THF (10 mL) for 1 hour in a peptide synthesis vessel with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 3-(Bromomethyl)-4-nitrophenol (3 equivalents relative to resin loading) and triphenylphosphine (3 equivalents) in anhydrous THF.

  • Mitsunobu Reaction: Cool the resin slurry from step 1 to 0°C in an ice bath. Slowly add the solution from step 2 to the resin.

  • To this mixture, add DIAD or DEAD (3 equivalents) dropwise over 20 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 12-16 hours with continuous agitation.

  • Washing: Filter the resin and wash it sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), DMF (3 x 15 mL), and finally MeOH (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The successful immobilization can be qualitatively assessed by the appearance of a yellow to orange color on the resin beads.

Protocol 2: Attachment of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the phenolic hydroxyl group of the immobilized linker.

Materials:

  • Photolabile linker-resin from Protocol 1

  • Fmoc-amino acid (3-5 equivalents relative to linker loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents)

  • Anhydrous DCM and DMF

  • Piperidine (20% in DMF)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the photolabile linker-resin in anhydrous DCM (10 mL/g) for 1 hour.

  • Activation: In a separate flask, dissolve the Fmoc-amino acid (3-5 eq.) and DMAP (0.1-0.5 eq.) in a minimal amount of DMF. Add this to the swollen resin.

  • Coupling: Add DIC (3-5 eq.) to the resin slurry. Agitate the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by a Kaiser test on a small sample of the resin; however, the phenolic hydroxyl group will not give a positive result.

  • Capping (Optional but Recommended): After the coupling, wash the resin with DMF (3 x 15 mL). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the loaded resin under vacuum.

  • Loading Determination: The loading of the first amino acid can be determined by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.

ParameterRecommended ValueRationale
Amino Acid Excess 3-5 equivalentsDrives the esterification reaction to completion.
Coupling Reagent DICForms a reactive O-acylisourea intermediate for esterification.
Catalyst DMAPA highly effective acylation catalyst for sterically hindered alcohols. Use sparingly to minimize racemization.[4]
Reaction Time 4-6 hoursSufficient time for esterification to a phenolic hydroxyl group.
Protocol 3: Peptide Elongation and Photocleavage

Following the successful loading of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.

A. Peptide Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt).

  • Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

B. Photocleavage:

Materials:

  • Peptidyl-resin

  • Photolysis-compatible solvent (e.g., Dioxane, THF, Methanol, or a mixture)

  • Inert gas (Nitrogen or Argon)

  • UV lamp (medium-pressure mercury lamp or LED with emission at ~365 nm)

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Preparation: After synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum. If side-chain deprotection is desired prior to cleavage, treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours, then wash and dry.[5] For cleavage of the fully protected peptide, proceed directly to the next step.

  • Photolysis Setup: Suspend the dried peptidyl-resin in a suitable solvent (e.g., p-dioxane) in a borosilicate glass or quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.

  • Degassing: Bubble an inert gas (e.g., nitrogen) through the suspension for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the nitrobenzyl chromophore.

  • Irradiation: Irradiate the stirred suspension with a UV lamp (e.g., 365 nm) at room temperature. The optimal irradiation time can vary from 1 to 6 hours depending on the scale, the specific peptide sequence, and the light source intensity.[6]

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of the photolysis solvent and combine the filtrates.

  • Isolation: Concentrate the filtrate under reduced pressure. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

ParameterRecommended ConditionRationale
Wavelength ~365 nmThis wavelength is effective for exciting the o-nitrobenzyl chromophore while minimizing potential photodamage to sensitive amino acids like Tryptophan.[6]
Solvent Dioxane, THF, MeOHThese solvents are transparent at the irradiation wavelength and are good at solvating both the resin and the cleaved peptide.
Atmosphere Inert (Nitrogen or Argon)Oxygen can interfere with the photochemical reaction, reducing cleavage efficiency.
Irradiation Time 1-6 hoursTime should be optimized for each synthesis. Over-irradiation can lead to byproducts.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If photocleavage is incomplete, consider increasing the irradiation time, ensuring efficient stirring to expose all resin beads to the light, or using a more powerful lamp. Solvent choice can also play a role; ensure the resin is well-swollen.

  • Side Reactions: The photocleavage process generates a nitroso-aldehyde or ketone byproduct. While generally not reactive towards the peptide, it is good practice to purify the peptide promptly after cleavage.

  • Light Source: A medium-pressure mercury lamp is a common and effective light source. The use of a long-pass filter (e.g., >340 nm) can be beneficial to block shorter, potentially damaging wavelengths.[1]

Conclusion

The use of 3-(Bromomethyl)-4-nitrophenol as a precursor for a photolabile linker represents a powerful and versatile tool in the solid-phase synthesis of peptides. It provides a mild, orthogonal cleavage strategy that is particularly valuable for the preparation of sensitive peptides and protected peptide fragments. By understanding the underlying chemistry and following optimized protocols, researchers can effectively leverage this technology to advance their work in peptide chemistry, drug discovery, and materials science.

References

  • Thompson, L. A. (2000). Two Useful Photolabile Surfaces for Solid-Phase Synthesis. Organic Letters, 2(5), 613–615. Available at: [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 387-417. Available at: [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. Available at: [Link]

  • Beija, M., et al. (2021). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Beilstein Journal of Organic Chemistry, 17, 2932-2938. Available at: [Link]

  • Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Available at: [Link]

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(19), 3173-3175. Available at: [Link]

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

Sources

Method

Application Note: Selective Etherification Strategies for Bifunctional 3-(Bromomethyl)-4-nitrophenol

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Content Focus: Mechanistic causality, kinetic trapping, and self-validating experimental protocols for bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Content Focus: Mechanistic causality, kinetic trapping, and self-validating experimental protocols for bifunctional building blocks.

Executive Summary

3-(Bromomethyl)-4-nitrophenol is a highly versatile, bifunctional building block frequently utilized in the synthesis of photoaffinity labels, PROTAC linkers, and complex pharmacophores. However, its dual reactivity—housing both a moderately acidic phenol and a highly electrophilic benzylic bromide—presents significant chemoselectivity challenges. Improper handling under basic conditions inevitably leads to rapid step-growth polymerization. This application note details the mechanistic causality behind two divergent, self-validating protocols designed to selectively alkylate either the benzylic or the phenolic position with high fidelity.

Chemical Profiling & Mechanistic Causality

To design a successful etherification protocol, one must first deconstruct the electronic environment of the substrate:

  • Phenolic Acidity: The nitro group positioned para to the hydroxyl group significantly stabilizes the conjugate base via resonance and inductive effects. Consequently, the pKa​ of the phenol is lowered to approximately 7.39 1. Any introduction of a standard base (e.g., NaH , K2​CO3​ ) will immediately generate the phenoxide anion.

  • Benzylic Electrophilicity: The benzylic bromide is highly susceptible to nucleophilic attack. While the strongly electron-withdrawing nitro group destabilizes cationic intermediates (retarding SN​1 solvolysis), it lowers the energy of the LUMO, making the benzylic carbon highly reactive towards SN​2 displacement by strong nucleophiles 2.

  • The Polymerization Trap: If the phenoxide is generated without a more reactive exogenous electrophile present, it will rapidly attack the benzylic bromide of an adjacent molecule, leading to intractable polybenzyl ethers 3.

To bypass this, we utilize acidic solvolysis for benzylic etherification and kinetic trapping for phenolic etherification.

Divergent Synthetic Workflows

The following diagram illustrates the logical pathways and the critical reaction conditions required to steer the bifunctional substrate toward the desired ether derivative while avoiding the polymerization sink.

Reactivity SM 3-(Bromomethyl)- 4-nitrophenol Polymer Polymerization (Side Product) SM->Polymer Base (No Trap) BenzylEther Benzylic Ether (Phenol Intact) SM->BenzylEther ROH, Heat (Solvolysis) PhenylEther Phenyl Ether (Benzyl Bromide Intact) SM->PhenylEther R-X (Excess) K2CO3, Dilution

Divergent synthetic pathways for 3-(Bromomethyl)-4-nitrophenol etherification.

Protocol A: Selective Benzylic Etherification via Acidic Solvolysis

Causality & Self-Validation: To selectively form the benzylic ether, we eliminate external bases entirely. By using the target alcohol as both the solvent and the nucleophile under thermal conditions, we force an SN​2 -like solvolysis. As the reaction proceeds, hydrobromic acid (HBr) is generated in situ. This acts as a self-validating control mechanism: the HBr forces the pH of the microenvironment well below the phenol's pKa​ (~7.39), ensuring the hydroxyl group remains fully protonated and non-nucleophilic, thereby completely shutting down the polymerization pathway.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(Bromomethyl)-4-nitrophenol (1.0 eq).

  • Solvation: Add the desired anhydrous alcohol (e.g., Methanol or Ethanol) to achieve a substrate concentration of 0.1 M.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (e.g., 65 °C for methanol) under an inert nitrogen atmosphere.

  • Monitoring: Stir vigorously for 16–24 hours. The reaction is slow due to the electron-withdrawing nitro group, but it is highly clean. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the alcohol.

  • Isolation: Dissolve the crude residue in Ethyl Acetate. Wash the organic layer twice with distilled water and once with saturated aqueous NaCl (brine) to remove residual alcohol and generated HBr.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure benzylic ether (e.g., 3-(methoxymethyl)-4-nitrophenol).

Protocol B: Selective Phenolic Etherification via Kinetic Trapping

Causality & Self-Validation: Alkylation of the phenol while preserving the highly reactive benzylic bromide requires suppressing intermolecular self-condensation. This is achieved through kinetic trapping and high dilution. By utilizing a massive molar excess of a highly reactive exogenous electrophile (e.g., Methyl Iodide) and a mild, heterogeneous base ( K2​CO3​ ), the reaction is kinetically driven toward the exogenous electrophile. The high dilution (0.02 M) reduces the collision frequency between the generated phenoxide and the benzylic bromide of another substrate molecule, allowing the pseudo-first-order reaction with the alkyl halide to outcompete second-order polymerization 4.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 3-(Bromomethyl)-4-nitrophenol (1.0 eq) and dissolve in anhydrous Acetone to achieve a highly dilute concentration of 0.02 M.

  • Electrophile Addition: Add the target alkylating agent (e.g., Methyl Iodide or Allyl Bromide) in a 10-fold molar excess (10.0 eq). Note: The electrophile must be added before the base to ensure the trap is active immediately upon phenoxide generation.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq) in a single portion.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C). Avoid heating, as elevated temperatures will increase the rate of benzylic displacement and compromise chemoselectivity.

  • Monitoring: Monitor the reaction closely via TLC (Hexanes/EtOAc). The high concentration of the electrophile ensures rapid trapping, typically reaching completion within 4–6 hours.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with additional Acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (gradient elution: Hexanes to 30% EtOAc in Hexanes) to isolate the pure phenolic ether (e.g., 2-(bromomethyl)-4-methoxy-1-nitrobenzene).

Quantitative Reaction Data

The following table summarizes the expected yields and validated parameters for the synthesis of various ether derivatives using the protocols described above.

Target DerivativeProtocolReagents / SolventTemp / TimeExpected Yield
3-(Methoxymethyl)-4-nitrophenol A (Benzylic)Methanol (solvent)65 °C / 16 h82 - 88%
3-(Ethoxymethyl)-4-nitrophenol A (Benzylic)Ethanol (solvent)78 °C / 24 h75 - 80%
2-(Bromomethyl)-4-methoxy-1-nitrobenzene B (Phenolic)MeI (10 eq), K2​CO3​ / Acetone25 °C / 4 h85 - 90%
4-Allyloxy-2-(bromomethyl)-1-nitrobenzene B (Phenolic)Allyl Br (10 eq), K2​CO3​ / Acetone25 °C / 6 h78 - 85%

References

  • [1] Guidechem. 3-Methyl-4-nitrophenol 2581-34-2 wiki. Retrieved from:

  • [2] Scribd. SN2 Reaction Rate and Mechanism Analysis. Retrieved from:

  • [4] CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Retrieved from:

  • [3] Journal of the American Chemical Society. Modulating Twisted Amide Geometry and Reactivity Through Remote Substituent Effects. Retrieved from:

Sources

Application

3-(Bromomethyl)-4-nitrophenol cross-linking reagent preparation protocol

Application Note: Preparation and Utilization of 3-(Bromomethyl)-4-nitrophenol as a Photocleavable Cross-Linking Reagent for Spatiotemporal Protein Conjugation Overview & Mechanistic Rationale In the development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of 3-(Bromomethyl)-4-nitrophenol as a Photocleavable Cross-Linking Reagent for Spatiotemporal Protein Conjugation

Overview & Mechanistic Rationale

In the development of advanced bioconjugates, antibody-drug conjugates (ADCs), and chemical probes, the ability to control payload release with spatiotemporal precision is highly desirable. Traditional chemical cross-linkers lack this dynamic control, permanently tethering molecules unless subjected to harsh enzymatic or chemical cleavage[1].

To overcome this, the ortho-nitrobenzyl (oNB) platform is widely utilized as a photolabile core. 3-(Bromomethyl)-4-nitrophenol (also known systematically as 5-hydroxy-2-nitrobenzyl bromide) serves as an ideal heterobifunctional building block for these applications[2].

The molecule features two orthogonal reactive sites:

  • The Benzylic Bromide: An excellent electrophile that readily undergoes SN2 displacement by carboxylates (e.g., from a drug or fluorescent payload) to form a photolabile o-nitrobenzyl ester.

  • The Phenolic Hydroxyl: A functional handle that can be activated into an amine-reactive carbonate, allowing stable cross-linking to the primary amines (Lysine residues) of target proteins.

Upon irradiation with 365 nm UV light, the o-nitrobenzyl ester undergoes a Norrish Type II-like photoisomerization. The nitro group abstracts a benzylic proton, leading to a cascade that cleaves the ester bond, releasing the free payload and leaving a nitrosobenzaldehyde byproduct attached to the protein[3].

G A Payload (R-COOH) + 3-(Bromomethyl)-4-nitrophenol B Photolabile Ester Intermediate A->B Alkylation C DSC Activation (NHS-Carbonate Formation) B->C D Activated Cross-Linker C->D E Protein Conjugation (Lysine Amines) D->E F Intact Protein-Payload Conjugate E->F G UV Irradiation (365 nm) F->G Spatiotemporal Trigger H Released Payload (R-COOH) G->H I Protein-Bound Byproduct (Nitrosobenzaldehyde) G->I

Fig 1: Chemical workflow for synthesizing and cleaving the o-nitrobenzyl cross-linker.

Protocol 1: Synthesis of the Activated Photocleavable Cross-Linker

Objective: To synthesize an amine-reactive, photocleavable cross-linker carrying a target carboxylate payload.

Materials:

  • 3-(Bromomethyl)-4-nitrophenol[2]

  • Target Payload (e.g., a therapeutic peptide or fluorophore with a free carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Esterification: In a dry glass vial flushed with inert gas, dissolve 1.0 equivalent (eq) of the Payload and 1.2 eq of 3-(Bromomethyl)-4-nitrophenol in anhydrous DMF. Add 2.0 eq of DIPEA.

    • Causality: Anhydrous DMF is critical to prevent the aqueous hydrolysis of the benzylic bromide. DIPEA is selected as a non-nucleophilic base; it deprotonates the payload's carboxylic acid to enhance its nucleophilicity for the SN2 displacement without competing for the alkylating agent.

  • Incubation: Stir the reaction mixture at room temperature (RT) in the dark for 4 hours.

    • Causality: The reaction must be shielded from light to prevent premature photolysis of the newly formed o-nitrobenzyl ester[4].

    • Self-Validation Step: Monitor the reaction via LC-MS. Proceed to the next step only when the payload mass disappears and the mass corresponding to the esterified intermediate is dominant.

  • Activation: To the same reaction mixture, add 1.5 eq of DSC and an additional 1.5 eq of DIPEA. Stir for 2 hours at RT.

    • Causality: DSC reacts with the free phenolic hydroxyl of the intermediate to form a highly reactive NHS-carbonate. This converts the molecule into a heterobifunctional cross-linker ready for bioconjugation.

  • Purification: Purify the activated cross-linker via preparative HPLC (using a dark-wrapped column) and lyophilize.

Protocol 2: Bioconjugation to Target Proteins

Objective: To covalently attach the activated photocleavable cross-linker to a target protein.

Step-by-Step Methodology:

  • Buffer Exchange: Prepare the target protein (e.g., a monoclonal antibody) at a concentration of 2–5 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.0.

    • Causality: A pH of 8.0 ensures that the ε-amino groups of the protein's Lysine residues are sufficiently deprotonated to act as strong nucleophiles, while minimizing the background hydrolysis rate of the NHS-carbonate.

  • Conjugation: Add a 10-fold molar excess of the activated cross-linker (dissolved in anhydrous DMSO) to the protein solution. Ensure the final DMSO concentration does not exceed 10% v/v.

    • Causality: Limiting the organic solvent concentration prevents protein denaturation and precipitation.

  • Incubation: Incubate the mixture for 2 hours at RT in the dark with gentle end-over-end rotation.

  • Quenching & Purification: Quench any unreacted cross-linker by adding 50 mM Tris-HCl (pH 7.5) and incubating for 15 minutes. Purify the intact conjugate using a size-exclusion chromatography (SEC) column or via dialysis against PBS (pH 7.4).

    • Self-Validation Step: Determine the Degree of Labeling (DoL) via intact mass spectrometry (ESI-TOF) or UV-Vis spectroscopy (measuring the characteristic absorbance of the o-nitrobenzyl group at ~340 nm).

Protocol 3: Spatiotemporal Photolysis (UV Cleavage)

Objective: To trigger the release of the payload using targeted UV irradiation.

Step-by-Step Methodology:

  • Irradiation Setup: Place the purified protein conjugate in a UV-transparent quartz cuvette or a multi-well plate.

  • Photolysis: Irradiate the sample using a 365 nm LED light source (intensity: 10–20 mW/cm²) for 15–30 minutes[5].

    • Causality: The 365 nm wavelength is specifically chosen because it matches the n→π* transition of the o-nitrobenzyl group, efficiently triggering cleavage. Crucially, it avoids the severe oxidative damage to aromatic amino acids (Tryptophan, Tyrosine) that is typically caused by shorter UVB/UVC wavelengths[4].

  • Analysis: Analyze the release of the payload via LC-MS or SDS-PAGE.

    • Self-Validation Step: LC-MS should reveal the mass of the free payload (R-COOH) and a mass shift on the intact protein corresponding to the retained nitrosobenzaldehyde byproduct.

Workflow S1 Step 1: Synthesis Anhydrous DMF DIPEA S2 Step 2: Conjugation pH 8.0 Buffer 2h RT S1->S2 S3 Step 3: Purification SEC / Dialysis S2->S3 S4 Step 4: Photolysis 365 nm LED 15-30 min S3->S4 S5 Step 5: Analysis LC-MS / SDS-PAGE S4->S5

Fig 2: Experimental workflow from cross-linker synthesis to bioconjugation and photolysis analysis.

Quantitative Performance Metrics

The following table summarizes the expected quantitative data for the synthesis and application of the 3-(Bromomethyl)-4-nitrophenol cross-linker system, providing a benchmark for experimental validation.

ParameterCondition / ReagentExpected Value / Outcome
Esterification Yield 1.2 eq Bromide, 2.0 eq DIPEA, 4h> 85% conversion
DSC Activation Yield 1.5 eq DSC, 1.5 eq DIPEA, 2h> 90% conversion
Conjugation Efficiency (DoL) 10 eq Cross-linker, pH 8.0, 2h3 - 5 payloads per antibody
Photolysis Half-Life (t1/2) 365 nm LED (10 mW/cm²)~ 5 - 8 minutes
Total Payload Release 365 nm LED (10 mW/cm²), 30 min> 95% cleavage

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86775461, 3-(Bromomethyl)-4-nitrophenol." PubChem.
  • Blanc, S., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal, 2006.
  • Zhao, Z., et al. "Synthesis and Characterization of a Photocleavable Cross-Linker and Its Application on Tunable Surface Modification and Protein Photodelivery.
  • White Rose Research Online. "Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers." White Rose University Consortium, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 3-(Bromomethyl)-4-nitrophenol couplings

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and chemical probes: troubleshooting low conversion rates and poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and chemical probes: troubleshooting low conversion rates and poor yields when utilizing 3-(bromomethyl)-4-nitrophenol as an alkylating agent.

As a bifunctional building block, this molecule presents unique reactivity challenges. This guide provides a deep mechanistic analysis of why these couplings fail and offers self-validating, step-by-step protocols to rescue your synthesis.

PART 1: Mechanistic Root Causes (The "Why")

To troubleshoot low conversion, we must first understand the structural traps inherent to 3-(bromomethyl)-4-nitrophenol. The molecule contains a latent nucleophile (the phenol) and a highly reactive electrophile (the benzylic bromide) on the same scaffold [1].

  • The Bifunctional Trap (Self-Condensation): The nitro group is positioned para to the hydroxyl group. This strong electron-withdrawing effect drastically lowers the pKa of the phenol (pKa ≈ 7.1, similar to p-nitrophenol). Consequently, the addition of almost any base (e.g., Triethylamine, DIPEA, K₂CO₃) rapidly and quantitatively generates a phenoxide anion. This phenoxide will immediately attack the highly electrophilic bromomethyl group of neighboring molecules, leading to the formation of polybenzyl ether oligomers. This is the primary cause of low conversion to your desired product.

  • Hydrolytic Degradation: The benzylic bromide is highly susceptible to nucleophilic attack. If your solvent (e.g., DMF, DMSO) contains trace moisture, the combination of water and base will drive rapid hydrolysis, converting your starting material into 3-(hydroxymethyl)-4-nitrophenol [2].

  • Redox Side-Reactions: The nitro group can act as an electron acceptor. If your target nucleophile is a strong electron donor (like certain thiolates), single-electron transfer (SET) processes can occur, leading to premature debromination rather than the desired SN2 coupling.

Competing Reaction Pathways

CompetingPathways SM 3-(Bromomethyl)-4-nitrophenol (Bifunctional) Base Base Addition (Deprotonation) SM->Base pKa ~ 7.1 TargetNuc Target Nucleophile (External, e.g., R-NH2) SM->TargetNuc SN2 Reaction Water Trace Moisture (H2O / OH-) SM->Water Phenoxide Phenoxide Anion (Internal Nucleophile) Base->Phenoxide Phenoxide->TargetNuc Competition for Electrophile Polymer Self-Condensation (Polybenzyl Ethers) Phenoxide->Polymer Attacks another SM molecule Product Desired Product (Cross-Coupling) TargetNuc->Product Successful Alkylation Alcohol Hydrolysis Product (Benzyl Alcohol) Water->Alcohol Hydrolysis

Figure 1: Logical relationship of competing pathways during the base-catalyzed coupling of 3-(bromomethyl)-4-nitrophenol.

PART 2: Data Presentation & Mitigation Strategies

To achieve high conversion, the reaction conditions must be manipulated to heavily favor the SN2 cross-coupling over self-condensation and hydrolysis.

Table 1: Competing Reaction Rates and Mitigation Strategies

Reaction PathwayCatalyst / TriggerRelative RateMitigation Strategy
Desired SN2 Coupling Target Nucleophile (e.g., 1° Amine)FastUse excess nucleophile; employ syringe-pump addition.
Self-Condensation Base (pKaH > 7)Very Fast Mandatory: Phenol protection (TBS or Acetyl) prior to coupling[3].
Hydrolysis H₂O > 100 ppm + BaseModerateUse strictly anhydrous solvents over activated 4Å molecular sieves.
Debromination (SET) Strong electron donorsSlowAvoid light exposure; avoid large excesses of thiolate anions.

PART 3: Experimental Protocols (The "How")

To circumvent the bifunctional trap, we strongly recommend a Protection-Coupling-Deprotection workflow. Masking the phenol as a tert-butyldimethylsilyl (TBS) ether prevents self-condensation entirely, allowing the benzylic bromide to react cleanly with your target nucleophile [3].

Workflow Visualization

Workflow Step1 Step 1: Phenol Protection (TBS-Cl, Imidazole) Step2 Step 2: Purification (Silica Plug) Step1->Step2 Step3 Step 3: SN2 Coupling (Target Nuc, Base, Dry MeCN) Step2->Step3 Step4 Step 4: Deprotection (TBAF in THF) Step3->Step4 Step5 Step 5: Final Isolation (HPLC / Crystallization) Step4->Step5

Figure 2: Experimental workflow for the high-yield Protection-Coupling-Deprotection strategy.

Step-by-Step Methodology: The Protection-Coupling Strategy

Step 1: Phenol Protection (TBS Ether Formation)

  • Dissolve 3-(bromomethyl)-4-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Add Imidazole (2.2 eq) and stir for 5 minutes. Causality: Imidazole acts as both a base and a nucleophilic catalyst to activate the silyl chloride.

  • Cool the mixture to 0 °C, then add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench with water, extract with DCM, and run a TLC (Hexanes/EtOAc 4:1). The highly polar starting material should be completely consumed, replaced by a non-polar spot. Pass through a short silica plug to yield the protected intermediate.

Step 2: SN2 Cross-Coupling

  • Dissolve the target nucleophile (e.g., a primary amine, 1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in strictly anhydrous Acetonitrile (MeCN, 0.1 M). Causality: MeCN is preferred over DMF as it is easier to keep dry, minimizing hydrolysis.

  • Add the TBS-protected 3-(bromomethyl)-4-nitrophenol (1.0 eq) dropwise at room temperature.

  • Stir for 4–12 hours, monitoring by LC-MS.

  • Validation: Filter off the inorganic salts and concentrate the filtrate. The crude mass should reflect the TBS-protected coupled product.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF (0.2 M) and cool to 0 °C.

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise [3]. Causality: The fluoride ion has a high affinity for silicon, selectively cleaving the O-Si bond without affecting the newly formed benzylic C-N/C-O/C-S bond.

  • Stir for 1 hour, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

PART 4: Frequently Asked Questions (FAQs)

Q1: Why did my reaction turn dark red/brown immediately upon adding triethylamine, but no product formed? A1: Deprotonation of para-nitrophenol derivatives yields intensely colored phenoxide anions due to a massive bathochromic shift (the negative charge delocalizes into the nitro group). If the color persists but your product mass is missing on LC-MS, it is a definitive diagnostic sign that the phenoxide has polymerized rather than coupled with your target nucleophile. You must protect the phenol.

Q2: Can I use Sodium Hydride (NaH) as a base to force the coupling? A2: Absolutely not. NaH will quantitatively and irreversibly deprotonate the phenol. Because NaH does not remain in equilibrium, you will instantly generate a high concentration of the highly nucleophilic phenoxide, triggering violent and complete self-condensation of the starting material.

Q3: My LC-MS shows a major byproduct with a mass of [M - Br + OH]. How do I prevent this? A3: This mass corresponds to the hydrolysis product (benzyl alcohol derivative). This occurs when trace water in your solvent reacts with the base to form hydroxide, which outcompetes your target nucleophile. To fix this:

  • Switch from hygroscopic solvents (DMF/DMSO) to anhydrous Acetonitrile.

  • Add activated 4Å molecular sieves to the reaction flask 30 minutes prior to adding the benzyl bromide.

  • Ensure your base (e.g., Cs₂CO₃) is dried in an oven prior to use.

Q4: I cannot use protecting groups due to downstream incompatibilities. Is there a direct coupling method? A4: Yes, though yields will be moderate (40-60%). You must use an Inverse Addition Strategy . Dissolve a large excess of your target nucleophile (3.0 - 5.0 eq) and base in the solvent. Place the 3-(bromomethyl)-4-nitrophenol in a syringe and add it via a syringe pump over 4 hours. Causality: Keeping the steady-state concentration of the benzylic bromide extremely low ensures that the abundant target nucleophile outcompetes the transiently formed phenoxide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86775461, 3-(Bromomethyl)-4-nitrophenol" PubChem, [Link].

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups" Organic Chemistry Portal, [Link].

Optimization

Best purification techniques for 3-(Bromomethyl)-4-nitrophenol by column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling the chromatographic purification of 3-(Bromomethyl)-4-nitrophenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling the chromatographic purification of 3-(Bromomethyl)-4-nitrophenol .

This molecule presents a dual-threat chromatographic challenge: it contains a highly reactive, moisture-sensitive electrophile (the benzyl bromide group) and a highly polar, acidic moiety (the nitrophenol group) (1[1]). Successfully isolating this compound requires balancing the need to suppress phenol ionization while preventing the hydrolysis of the benzylic halide.

Purification Workflow

PurificationWorkflow A Crude Mixture 3-(Bromomethyl)-4-nitrophenol B TLC Optimization Identify Streaking A->B C Mobile Phase Preparation Hexane/EtOAc + 0.5% AcOH B->C Prevent Phenol Streaking D Sample Loading Wet Load in DCM C->D E Flash Chromatography Rapid Elution D->E Minimize Silica Contact F Pure Product Concentrate at <35°C E->F Prevent Thermal Degradation

Workflow for the chromatographic purification of 3-(Bromomethyl)-4-nitrophenol.

Troubleshooting & FAQs

Q1: Why does my compound streak heavily on the column, making it impossible to separate from impurities? A1: The streaking is primarily caused by the highly acidic nature of the 4-nitrophenol moiety. The electron-withdrawing nitro group para to the hydroxyl significantly lowers its pKa. On a standard silica gel column, this acidic phenol engages in strong, reversible hydrogen bonding and partial proton exchange with the weakly acidic silanol groups (Si-OH) on the stationary phase. Solution: You must acidify the mobile phase. Adding 0.5% to 1.0% glacial acetic acid (v/v) to your eluent (e.g., Hexane/Ethyl Acetate) shifts the equilibrium to keep the phenol fully protonated. This suppresses ionization and disrupts the strong silanol interactions, ensuring the compound elutes as a tight, well-defined band (2[2]).

Q2: I achieved good separation, but my recovered yield is low and NMR shows a new byproduct. Is the compound degrading? A2: Yes. 3-(Bromomethyl)-4-nitrophenol contains a highly reactive benzyl bromide group. Silica gel is mildly acidic and highly hygroscopic (retaining tightly bound water). Prolonged exposure to silica gel can catalyze the hydrolysis of the benzyl bromide into the corresponding benzyl alcohol (3-(hydroxymethyl)-4-nitrophenol). Solution: You must minimize the residence time on the column. Utilize Flash Column Chromatography with pressurized air/nitrogen rather than gravity elution. Furthermore, avoid standard dry-loading directly onto silica gel, as the extended contact time during solvent evaporation exacerbates hydrolysis (3[3]). Instead, wet-load the sample or dry-load onto an inert matrix like Celite.

Q3: Can I use a Dichloromethane/Methanol gradient to elute the product faster? A3: Absolutely not. Methanol is a strong nucleophile. In the presence of the mildly acidic silica gel, methanol will rapidly attack the electrophilic benzylic carbon via an SN1/SN2 pathway, converting your benzyl bromide into a benzyl methyl ether. Always stick to non-nucleophilic solvent systems like Hexane/Ethyl Acetate. Additionally, avoid any amine-based modifiers (like triethylamine), which will instantly form quaternary ammonium salts with the benzyl bromide and deprotonate the nitrophenol.

Chromatographic Data Summary

The following table summarizes the quantitative impact of various solvent systems and additives on the purification metrics of 3-(Bromomethyl)-4-nitrophenol.

Solvent System (80:20)Additive (v/v)Est. Rf ValueStreaking FactorProduct Recovery (%)Recommendation
Hexane / EtOAc0.0%0.15 - 0.35 (Smear)High< 50%Not Recommended
Hexane / EtOAc0.5% Acetic Acid0.40 (Sharp)Low> 85%Optimal
DCM / Methanol0.0%N/A (Degrades)Moderate< 20%Avoid
Hexane / EtOAc1.0% Triethylamine0.00 (Salt formation)Extreme0%Avoid

Self-Validating Protocol: Flash Column Chromatography

Objective: Isolate pure 3-(Bromomethyl)-4-nitrophenol while preventing benzylic hydrolysis and phenol tailing.

Materials:

  • Silica gel (230–400 mesh)

  • Eluent: Hexane / Ethyl Acetate (80:20 v/v) containing 0.5% Glacial Acetic Acid

  • Loading Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Eluent Preparation: Prepare the mobile phase by mixing 800 mL Hexane, 200 mL Ethyl Acetate, and 5 mL Glacial Acetic Acid.

    • Causality: Pre-mixing ensures a homogeneous distribution of the acid modifier, which is critical for continuously masking the basic silanol groups on the silica gel to prevent phenol tailing (2[2]).

  • Column Packing (Slurry Method): Slurry the silica gel in the prepared eluent and pour it into the column. Apply positive pressure to pack the bed tightly.

    • Causality: A tightly packed column prevents channeling, which is essential for resolving the sharp bands created by the acidified eluent.

  • Sample Wet-Loading: Dissolve the crude 3-(Bromomethyl)-4-nitrophenol in a minimal volume of DCM (e.g., 1-2 mL per gram of crude). Carefully apply this solution directly to the flat head of the silica bed.

    • Causality: Wet-loading in DCM is prioritized over dry-loading on silica. Dry-loading requires evaporating solvent off the silica, which subjects the moisture-sensitive benzyl bromide to prolonged contact with the acidic, hygroscopic stationary phase, accelerating hydrolysis (3[3]).

  • Rapid Elution: Drive the sample into the silica bed and immediately begin eluting with the mobile phase using positive pressure (flash chromatography).

    • Causality: Minimizing the residence time on the column is the most effective way to prevent the degradation of reactive benzylic halides.

  • Fraction Collection & TLC Monitoring: Collect fractions and spot them on a TLC plate. Develop the plate using the same acidified eluent and visualize under UV light (254 nm).

  • Concentration: Combine the product-containing fractions and concentrate via rotary evaporation. Keep the water bath temperature strictly below 35°C.

    • Causality: Benzyl bromides are thermally labile and can decompose or polymerize if exposed to elevated temperatures during concentration (4[4]).

References

  • Title: 3-(Bromomethyl)
  • Source: benchchem.
  • Source: benchchem.
  • Title: Copper(II) Triflate as Additive in Low Loading Au(I)

Sources

Troubleshooting

Reducing unwanted byproducts in 3-(Bromomethyl)-4-nitrophenol substitution reactions

Welcome to the Advanced Troubleshooting Guide for 3-(Bromomethyl)-4-nitrophenol. This substrate presents a unique "dual-nature dilemma" for synthetic chemists: it houses both a highly reactive electrophile and a latent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 3-(Bromomethyl)-4-nitrophenol. This substrate presents a unique "dual-nature dilemma" for synthetic chemists: it houses both a highly reactive electrophile and a latent, highly acidic nucleophile within the same scaffold. This guide provides mechanistic insights, diagnostic data, and self-validating protocols to eliminate unwanted byproducts during your substitution workflows.

The Mechanistic Dilemma: Why Byproducts Form

To control the reaction, we must first understand the electronic causality of the molecule. The nitro group at the C4 position exerts a profound electron-withdrawing effect via both resonance (-R) and inductive (-I) mechanisms[1]. This stabilizes the conjugate base of the C1 hydroxyl group, drastically lowering the pKa of the phenol to approximately 7.15—making it significantly more acidic than an unsubstituted phenol (pKa ~10)[2][3].

Simultaneously, benzylic bromides are inherently hyper-reactive toward nucleophilic substitution because the adjacent aromatic system stabilizes the developing charge in the SN2 transition state, lowering the activation energy[4]. When you introduce a base to facilitate your intended substitution, the base preferentially deprotonates the highly acidic phenol. The resulting phenoxide immediately attacks the hyper-reactive benzylic bromide of an adjacent molecule, triggering a runaway polymerization cascade.

Mechanistic_Pathways Substrate 3-(Bromomethyl)-4-nitrophenol (Electrophile + Latent Nucleophile) Cond1 Base Added (No Protection) Substrate->Cond1 Cond2 Trace Water + Weak Base Substrate->Cond2 Cond3 1. Protection 2. Nucleophile + Base Substrate->Cond3 Path1 Phenoxide Formation (pKa ~7.15) Cond1->Path1 Path2 Nucleophilic Attack by H2O Cond2->Path2 Path3 Controlled SN2 Substitution Cond3->Path3 Result1 Intermolecular Polymerization Path1->Result1 SN2 on adjacent molecules Result2 Hydrolysis (Hydroxymethyl byproduct) Path2->Result2 -HBr Result3 Desired Substitution Product Path3->Result3 High Yield

Fig 1: Mechanistic divergence in 3-(Bromomethyl)-4-nitrophenol reactions based on conditions.

Troubleshooting FAQs

Q: I am recovering an insoluble, high-molecular-weight mass instead of my desired product. What went wrong? A: You are observing intermolecular self-condensation. Because the pKa of 4-nitrophenol is ~7.15[2], even weak bases (like the amine you are trying to use as a nucleophile, or carbonate bases) will deprotonate the phenol before the intended SN2 reaction occurs. The resulting phenoxide is a potent nucleophile that attacks the benzylic bromide of other molecules. Solution: You must mask the phenol with a protecting group (e.g., TBS or MOM) before attempting the substitution.

Q: My LC-MS shows a massive peak corresponding to 3-(hydroxymethyl)-4-nitrophenol. How is this forming? A: This is the hydrolysis byproduct. The benzylic carbon is highly electrophilic due to the ortho-nitro group's inductive pull and the aromatic ring's transition state stabilization[4]. If you use hygroscopic bases (like K₂CO₃) without rigorous drying, or solvents with trace moisture, water acts as a competing nucleophile and rapidly displaces the bromide. Solution: Switch to strictly anhydrous solvents (e.g., dry MeCN) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q: My primary amine nucleophile is reacting multiple times, yielding a tertiary amine byproduct. How do I prevent over-alkylation? A: Secondary amines formed after the first alkylation are often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. Solution: Employ pseudo-high dilution techniques. Slowly add a dilute solution of your protected benzylic bromide to a large stoichiometric excess (3-5 equivalents) of the primary amine.

Data & Diagnostics

To effectively troubleshoot, you must identify your byproducts accurately. Use the quantitative analytical signatures in Table 1 to diagnose your reaction mixture, and select an appropriate protection strategy from Table 2.

Table 1: Quantitative Data & Analytical Signatures of Common Byproducts

Byproduct TypePrimary CauseLC-MS Signature (m/z)¹H NMR Diagnostic Shift (ppm)
Polymer/Oligomer Unprotected phenol + BaseBroad polymeric envelope > 500 DaBroadened benzylic CH₂ signals (~5.0–5.5 ppm)
Hydrolysis Trace water / Hygroscopic base[M-H]⁻ 168.0Benzylic CH₂ shifts from ~4.5 (s) to ~4.8 (s)
Over-alkylation Excess primary amine[M+H]⁺ corresponding to dialkylationDisappearance of NH proton, integration changes

Table 2: Protecting Group Strategies for 4-Nitrophenols

Protecting GroupReagents for ProtectionDeprotection ConditionsStability to SN2 Conditions
TBS (tert-Butyldimethylsilyl) TBS-Cl, Imidazole, DMFTBAF, THF or mild acidExcellent (Stable to mild bases like DIPEA)
Acetyl (Ac) Ac₂O, Pyridine, DMAPK₂CO₃, MeOHModerate (Prone to cleavage by strong nucleophiles)
MOM (Methoxymethyl) MOM-Cl, DIPEA, DCMTFA, DCMExcellent (Highly robust, requires strong acid)

Self-Validating Experimental Protocols

To guarantee success, we utilize a 5-step workflow that isolates the reactive centers.

Experimental_Workflow Step1 Step 1: Protection TBS-Cl, Imidazole Dry DMF, 0°C to RT Step2 Step 2: Isolation Aqueous Workup Silica Plug Step1->Step2 Step3 Step 3: Substitution Nucleophile, DIPEA Dry MeCN, RT Step2->Step3 Step4 Step 4: Deprotection TBAF, THF 0°C, 30 min Step3->Step4 Step5 Step 5: Purification Prep-HPLC or Column Step4->Step5

Fig 2: Validated 5-step workflow for the controlled substitution of benzylic bromides.

Protocol A: TBS Protection of the Phenol

Causality: We use imidazole because it acts as both a base and a nucleophilic catalyst, transferring the TBS group to the phenol without generating hydroxide ions that could hydrolyze the bromide.

  • Setup: Dissolve 3-(Bromomethyl)-4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Nitrophenols are typically bright yellow in solution due to trace phenoxide formation. Upon successful silylation, the solution will noticeably fade to a pale yellow or become colorless. On TLC (Hexanes/EtOAc 4:1), the product will show a significant shift to a higher Rf (less polar) compared to the starting material.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Anhydrous SN2 Substitution

Causality: We use DIPEA because its steric bulk prevents it from acting as a competing nucleophile, while it effectively scavenges the HBr byproduct generated during the substitution.

  • Setup: Dissolve the TBS-protected intermediate (1.0 eq) in strictly anhydrous Acetonitrile (0.1 M).

  • Reagent Addition: Add DIPEA (2.0 eq) and your desired nucleophile (e.g., a primary amine, 1.1 eq).

  • Reaction: Stir at room temperature for 4-12 hours, monitoring via LC-MS.

  • Self-Validation Check: Analyze the LC-MS spectra. The starting benzylic bromide will display a characteristic 1:1 isotopic pattern (M and M+2 peaks of equal height) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature confirms the successful displacement of the bromide leaving group.

  • Workup: Concentrate under reduced pressure and proceed directly to Protocol C (Deprotection) or purify via flash chromatography if isolating the protected intermediate.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry URL:[Link]

  • Acidity and Conjugate Base Stability of Nitrophenols Source: Borbas Group, Uppsala University URL:[Link]

  • Resonance and Inductive Effects in 4-Nitrophenol Source: Quora Chemistry Discussions URL:[Link]

  • Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL:[Link]

Sources

Optimization

Improving the shelf-life and stability of 3-(Bromomethyl)-4-nitrophenol in solution

Welcome to the technical support center for 3-(Bromomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintainin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Bromomethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and extending the shelf-life of this reagent in solution. Understanding the inherent reactivity of this compound is the first step toward successful experimentation.

Executive Summary: Core Stability Principles

3-(Bromomethyl)-4-nitrophenol is a bifunctional molecule with two primary points of instability: the highly reactive benzylic bromide (bromomethyl group) and the photosensitive nitrophenol core. Degradation typically manifests as a loss of potency and a yellowing of the solution. The core strategy for stabilization revolves around minimizing exposure to nucleophiles (especially water), light, and elevated temperatures.

ParameterRecommendationRationale
Solvent Choice Use dry, aprotic solvents (e.g., Anhydrous Acetonitrile, THF, Dioxane).Prevents nucleophilic attack (hydrolysis) on the reactive bromomethyl group.[1][2]
pH Control Maintain neutral to slightly acidic conditions (pH < 7). Avoid bases.Basic conditions deprotonate the phenol, forming the phenoxide ion, which can increase susceptibility to oxidative and photodegradation. Strong bases can also promote elimination reactions.[3][4][5]
Storage Store solutions at low temperatures (-20°C or -80°C), protected from light (amber vials), and under an inert atmosphere (N₂ or Ar).Reduces thermal degradation rates and prevents photochemical reactions.[5][6][7]
Preparation Prepare solutions fresh whenever possible. If stock solutions are necessary, prepare high-concentration stocks in an optimal solvent and dilute just before use.Minimizes the time the compound spends in a less stable, diluted state.

Frequently Asked Questions (FAQs)

Q1: Why did my freshly prepared solution of 3-(Bromomethyl)-4-nitrophenol turn yellow?

A1: A yellow coloration is typically due to the formation of the nitrophenoxide ion. This occurs if the solution is basic (pH > 7.2, the approximate pKa of nitrophenols) or if the solvent contains basic impurities.[8][9] The deprotonated phenoxide is more resonance-stabilized, shifting its light absorption into the visible spectrum. Ensure your solvent is pure and your glassware is free of basic residues.

Q2: Can I use methanol or ethanol to dissolve this compound?

A2: While it may dissolve, it is strongly discouraged for storage. Alcohols are protic solvents and can act as nucleophiles, reacting with the bromomethyl group over time in a process called solvolysis. This will replace the bromine atom with a methoxy or ethoxy group, rendering the reagent inactive for its intended purpose. For immediate use in a reaction where the alcohol is part of the system, it may be acceptable, but it should never be used for creating stock solutions.

Q3: Is it necessary to handle this compound under an inert atmosphere?

A3: While the primary degradation pathways are hydrolysis and photolysis, working under an inert atmosphere (like nitrogen or argon) is a best practice. It displaces oxygen, which can participate in secondary oxidative degradation pathways, especially if the solution is exposed to light or contains trace metal impurities.

Q4: My solid reagent has clumped and looks discolored. Is it still usable?

A4: Clumping suggests moisture absorption, and discoloration can indicate degradation. The solid compound itself is generally stable when kept dry and protected from light.[10] However, the presence of moisture is a major concern as it can lead to hydrolysis even in the solid state over time. It is highly recommended to perform a purity check (e.g., by HPLC or NMR) before using a suspect batch of the solid reagent.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of purity in stock solution (confirmed by HPLC). Hydrolysis: The solvent contains water, or the solution was exposed to atmospheric moisture.1. Switch to a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, THF).[11][12] 2. Use glassware that has been oven-dried. 3. Store the solution under an inert atmosphere and use a syringe with a septum cap to withdraw aliquots.
A new, more polar peak appears in the HPLC chromatogram over time. Hydrolysis Product: This new peak is likely 3-(Hydroxymethyl)-4-nitrophenol, the product of hydrolysis where water has replaced the bromine.This confirms a water contamination issue. Follow the steps for preventing hydrolysis. The rate of formation of this peak can be used to quantify the stability of your solution under different conditions.
Solution color deepens to dark yellow or brown upon light exposure. Photodegradation: The nitrophenol moiety is susceptible to degradation when exposed to UV or even ambient lab light.[13][14]1. Work in a fume hood with the sash lowered to block overhead light. 2. Store all solutions in amber glass vials or wrap clear vials in aluminum foil.[15] 3. Prepare solutions in a dimly lit area.
Precipitate forms in a stored frozen solution. Poor Solubility at Low Temperature: The chosen solvent may not be optimal for sub-zero storage, causing the compound to crash out.1. Ensure you are well below the saturation limit for the chosen solvent at the storage temperature. 2. Consider a different anhydrous aprotic solvent with better low-temperature solubility characteristics, such as THF or Dioxane.

Understanding the Chemistry: Key Degradation Pathways

The instability of 3-(Bromomethyl)-4-nitrophenol is governed by two main chemical processes. Understanding these mechanisms is crucial for designing effective stabilization strategies.

Pathway 1: Nucleophilic Substitution (Hydrolysis)

The carbon-bromine bond in the bromomethyl group is polarized (Cδ+-Brδ-) and is a prime target for nucleophiles.[2] Water is a common nucleophile in laboratory settings that leads to hydrolysis, forming an inactive alcohol byproduct.

reagent 3-(Bromomethyl)-4-nitrophenol product 3-(Hydroxymethyl)-4-nitrophenol (Inactive Byproduct) reagent->product  Hydrolysis (SN1/SN2) water H₂O (Nucleophile) hbr HBr reagent 3-(Bromomethyl)-4-nitrophenol excited Excited State Molecule reagent->excited Light Absorption light Light (hν) products Complex Colored Byproducts excited->products Degradation

Caption: Simplified photodegradation pathway.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in anhydrous acetonitrile, a preferred solvent due to its aprotic nature and wide compatibility. [11][12]

  • Glassware Preparation: Dry a 10 mL amber glass vial and a small magnetic stir bar in an oven at 120°C for at least 4 hours.

  • Inerting: Cool the vial to room temperature in a desiccator, then seal with a rubber septum cap. Purge the vial with dry nitrogen or argon gas for 5 minutes using an inlet and outlet needle.

  • Weighing: Weigh approximately 23.1 mg of 3-(Bromomethyl)-4-nitrophenol (MW: 232.03 g/mol ) [16]on a calibrated analytical balance. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Uncap the vial briefly and add the weighed solid. Re-seal the vial and purge again with inert gas for 1 minute. Using a dry syringe, add 10 mL of anhydrous acetonitrile to the vial.

  • Mixing: Place the vial on a magnetic stir plate and stir at room temperature until the solid is completely dissolved.

  • Storage: Once dissolved, wrap the septum and cap junction with parafilm. Label the vial clearly with the compound name, concentration, solvent, and date. Store in a -20°C or -80°C freezer.

Protocol 2: Forced Degradation Study to Assess Stability

This workflow allows you to systematically test the stability of your compound under various stress conditions, which is crucial for developing stability-indicating analytical methods. [15][17]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mM Solution in Acetonitrile aliq Divide into 5 Aliquots (Control, Acid, Base, Peroxide, Light) prep->aliq control Control: -20°C, Dark acid Acidic: Add 0.1 M HCl, 60°C base Basic: Add 0.1 M NaOH, RT oxide Oxidative: Add 3% H₂O₂, RT photo Photolytic: Expose to UV/Vis Light sample Withdraw Samples at t = 0, 2, 4, 8, 24h control->sample acid->sample base->sample oxide->sample photo->sample hplc Analyze by HPLC-UV sample->hplc quant Quantify % Remaining Parent & % Degradant Formation hplc->quant

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol

Abstract For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes. This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: 3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol. While structurally similar, the placement of the bromomethyl group relative to the nitro and hydroxyl substituents profoundly impacts the electrophilicity of the benzylic carbon. This document elucidates the theoretical underpinnings of their reactivity differences, supported by established principles of physical organic chemistry, and presents a detailed experimental protocol for a quantitative kinetic analysis.

Introduction: Isomeric Differences and Their Implications

3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol are substituted aromatic compounds that serve as valuable intermediates in the synthesis of more complex molecules. The core structure consists of a phenol ring substituted with a nitro group and a bromomethyl group. The key distinction lies in the position of the bromomethyl group—at the 3-position (meta to the hydroxyl group) or the 2-position (ortho to the hydroxyl group). This seemingly minor structural variance leads to significant differences in their chemical behavior, particularly in nucleophilic substitution reactions at the benzylic carbon. Understanding these differences is crucial for controlling reaction kinetics, regioselectivity, and overall synthetic efficiency.

Feature3-(Bromomethyl)-4-nitrophenol2-(Bromomethyl)-4-nitrophenol
CAS Number 1261610-79-0[1]56441-86-4
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃
Molecular Weight 232.03 g/mol [1]232.03 g/mol
Structure Bromomethyl group is meta to the hydroxyl group and ortho to the nitro group.Bromomethyl group is ortho to the hydroxyl group and meta to the nitro group.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of these benzylic bromides in nucleophilic substitution reactions (typically following an Sₙ2 mechanism) is governed by a combination of electronic and steric factors.[2][3][4]

Electronic Effects

The primary driver of reactivity in these molecules is the electrophilicity of the benzylic carbon, which is heavily influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH).

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group enhances the electrophilicity of the benzylic carbon through both inductive and resonance effects.[5][6][7] This makes the carbon more susceptible to nucleophilic attack.

  • Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho-, para-director. Its electron-donating resonance effect can partially counteract the electron-withdrawing effect of the nitro group.

In 3-(Bromomethyl)-4-nitrophenol , the bromomethyl group is positioned ortho to the strongly electron-withdrawing nitro group. This proximity leads to a significant inductive withdrawal of electron density from the benzylic carbon, making it highly electrophilic.

In 2-(Bromomethyl)-4-nitrophenol , the bromomethyl group is meta to the nitro group. The influence of the nitro group's electron-withdrawing effect is less pronounced at the meta position compared to the ortho and para positions.[8]

G cluster_3 3-(Bromomethyl)-4-nitrophenol cluster_2 2-(Bromomethyl)-4-nitrophenol a Benzylic Carbon b Nitro Group (ortho) a->b -I Effect (Strong) c Hydroxyl Group (meta) a->c +R Effect (Weak at meta) d High Electrophilicity (Faster Sₙ2 Reaction) b->d e Benzylic Carbon f Nitro Group (meta) e->f -I Effect (Moderate) g Hydroxyl Group (ortho) e->g +R Effect (Strong at ortho) i Lower Electrophilicity (Slower Sₙ2 Reaction) f->i h Steric Hindrance g->h Increases h->i Contributes to slower rate

Caption: Electronic and steric influences on reactivity.

Steric Effects

Steric hindrance plays a critical role in Sₙ2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.[9][10][11][12][13]

  • 2-(Bromomethyl)-4-nitrophenol: The bromomethyl group is in the ortho position relative to the hydroxyl group. This proximity creates significant steric hindrance, impeding the approach of a nucleophile.[14] This steric clash is expected to decrease the reaction rate compared to its meta-substituted counterpart.

  • 3-(Bromomethyl)-4-nitrophenol: With the bromomethyl group in the meta position relative to the hydroxyl group, there is substantially less steric hindrance around the reaction center, allowing for easier access by the nucleophile.

Predicted Reactivity Order (Sₙ2 Conditions): Based on the interplay of these effects, the predicted order of reactivity is: 3-(Bromomethyl)-4-nitrophenol > 2-(Bromomethyl)-4-nitrophenol

The dominant electron-withdrawing effect of the nitro group at the ortho position in the 3-isomer, combined with its reduced steric hindrance, suggests it will be the more reactive substrate in Sₙ2 reactions.

Experimental Validation: Kinetic Analysis of Etherification

To quantitatively compare the reactivity of these two isomers, a kinetic study of their reaction with a common nucleophile, such as phenoxide, can be performed. The progress of this etherification reaction can be monitored spectrophotometrically by observing the formation of the colored nitrophenolate ion under basic conditions.[15][16][17][18]

Experimental Protocol

Objective: To determine and compare the second-order rate constants for the reaction of 3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol with sodium phenoxide.

Materials:

  • 3-(Bromomethyl)-4-nitrophenol

  • 2-(Bromomethyl)-4-nitrophenol

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ethanol (absolute)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of sodium phenoxide in absolute ethanol by dissolving the appropriate amounts of phenol and sodium hydroxide.

    • Prepare 0.01 M stock solutions of both 3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol in absolute ethanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and reactant solutions to a constant temperature (e.g., 25°C).

    • In a cuvette, mix 1.0 mL of the 0.1 M sodium phenoxide solution with 1.0 mL of absolute ethanol.

    • Initiate the reaction by adding 1.0 mL of the 0.01 M solution of the respective bromomethyl-nitrophenol isomer and mix quickly.

    • Immediately begin recording the absorbance at the λ_max of the corresponding nitrophenolate product over time. The pKa of 4-nitrophenol is approximately 7.15, and its conjugate base has a strong absorbance around 405 nm.[15][19][20]

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate the concentration of the product at each time point using the Beer-Lambert law (A = εbc). The extinction coefficient (ε) for the nitrophenolate ion must be determined separately.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration vs. time plot.

    • Calculate the second-order rate constant (k) using the appropriate rate law.

G cluster_workflow Experimental Workflow prep Prepare Stock Solutions (Reactants in Ethanol) mix Mix Reactants in Cuvette (Initiate Reaction) prep->mix monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->monitor analyze Data Analysis (Calculate Rate Constant k) monitor->analyze compare Compare k values analyze->compare

Caption: Workflow for kinetic analysis.

Expected Results
CompoundPredicted Relative Rate Constant (k)Key Factors
3-(Bromomethyl)-4-nitrophenol k_fast• Strong -I effect from ortho -NO₂• Lower steric hindrance
2-(Bromomethyl)-4-nitrophenol k_slow• Weaker -I effect from meta -NO₂• Significant steric hindrance from ortho -OH

Synthetic Applications and Considerations

The choice between these two isomers is dictated by the specific requirements of the synthetic target and the desired reaction pathway.

  • 3-(Bromomethyl)-4-nitrophenol is the preferred reagent when a higher reaction rate is desired for introducing the 4-nitro-3-(hydroxymethyl)phenyl moiety. Its enhanced reactivity makes it suitable for reactions with weaker nucleophiles or when milder reaction conditions are necessary.

  • 2-(Bromomethyl)-4-nitrophenol , being less reactive, can offer greater selectivity in complex molecules with multiple potential reaction sites. Its slower reaction rate might be advantageous in preventing side reactions. However, harsher conditions (e.g., higher temperatures, stronger nucleophiles) may be required to achieve reasonable conversion.

Conclusion

The positional isomerism in 3-(Bromomethyl)-4-nitrophenol and 2-(Bromomethyl)-4-nitrophenol leads to distinct reactivity profiles in nucleophilic substitution reactions. The 3-isomer is predicted to be significantly more reactive due to the powerful electron-withdrawing effect of the ortho-nitro group and lower steric hindrance. In contrast, the 2-isomer's reactivity is attenuated by a less pronounced electronic effect from the meta-nitro group and significant steric hindrance from the ortho-hydroxyl group. This comparative analysis, grounded in fundamental principles of physical organic chemistry, provides a predictive framework for researchers to make informed decisions in reagent selection, ultimately leading to more efficient and controlled synthetic outcomes.

References

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to the meta position. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Filo. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 3-(Bromomethyl)-4-nitrophenol

Introduction: The Analytical Imperative for Reactive Intermediates In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Reactive Intermediates

In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). 3-(Bromomethyl)-4-nitrophenol is a key building block whose reactive bromomethyl and electron-withdrawing nitro groups make it highly useful in synthesis but also susceptible to degradation and side-reactions. An uncharacterized impurity profile can lead to downstream reaction failures, the generation of toxic byproducts, and ultimately, compromise patient safety.

Therefore, a robust, validated analytical method is not optional—it is a fundamental requirement. The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[1][2] This guide provides an in-depth, comparative analysis of two HPLC methods for determining the purity of 3-(Bromomethyl)-4-nitrophenol. We will dissect a fully validated, stability-indicating method (Method A) and contrast it with a common, non-optimized alternative (Method B) to illustrate the causal links between validation parameters and the trustworthiness of the final reported purity value. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the gold standard for analytical procedure validation.[2][3][4][5]

Methodology Comparison: The Foundation of Reliable Data

The choice of chromatographic conditions is the first and most critical step in developing a reliable analytical method. The properties of 3-(Bromomethyl)-4-nitrophenol—a moderately polar aromatic compound with a strong UV chromophore—dictate a reversed-phase HPLC approach with UV detection.[6][7][8]

Optimized & Validated Method (Method A)

This method is designed for specificity and robustness from the ground up. The use of a phosphate buffer is a deliberate choice to maintain a constant pH. The pKa of the phenolic proton is influenced by the electron-withdrawing nitro group, and controlling the pH well below this pKa ensures a single, non-ionized state, leading to sharp, symmetrical peaks. The longer C18 column provides the necessary theoretical plates for resolving closely eluting impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate Monobasic (pH 3.0) and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 318 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Comparative (Non-Optimized) Method (Method B)

This method represents a more rudimentary approach. The absence of a buffer makes the retention time susceptible to minor variations in the diluent or mobile phase preparation, leading to poor reproducibility. The shorter column may fail to resolve critical impurity pairs, and the non-optimal wavelength can compromise sensitivity.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: Ambient (uncontrolled)

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Validation Parameter Deep Dive: From Protocol to Performance

Method validation is a systematic process. The following sections detail the experimental protocols for key validation parameters and compare the performance of Method A and Method B, demonstrating why rigorous optimization is non-negotiable.

Specificity (A Stability-Indicating Approach)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a purity assay, this is best demonstrated through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[9]

Experimental Protocol: Forced Degradation

  • Prepare five separate solutions of 3-(Bromomethyl)-4-nitrophenol at a concentration of 1 mg/mL.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for 24 hours.

  • Neutralize the acid and base samples before dilution.

  • Analyze all stressed samples, along with an unstressed control, using both Method A and Method B. Assess peak purity of the main analyte peak using a Photodiode Array (PDA) detector.

Performance Comparison

Parameter Method A (Optimized) Method B (Non-Optimized) Causality & Insight
Resolution (Rs) from Degradants All degradant peaks baseline resolved (Rs > 2.0) from the main peak.Co-elution observed in acid and oxidative stress samples (Rs < 1.5).The superior resolving power of the longer column and optimized mobile phase in Method A is critical. Method B provides a false impression of purity under certain degradation pathways.
Peak Purity (PDA) Peak purity index > 0.999 for all stressed samples.Peak purity index < 0.990 in acid-stressed sample, indicating co-elution.PDA analysis confirms the failure of Method B. A method that cannot separate degradants is not "stability-indicating" and cannot be trusted for stability or release testing.[10][11]
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Experimental Protocol: Linearity

  • Prepare a stock solution of 3-(Bromomethyl)-4-nitrophenol reference standard at 1000 µg/mL.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Performance Comparison

Parameter Method A (Optimized) Method B (Non-Optimized) Causality & Insight
Correlation Coefficient (r²) > 0.9990.995An r² > 0.999 is the standard for a highly linear relationship. The lower value for Method B may stem from peak shape asymmetry caused by the unbuffered mobile phase, which affects integration accuracy at different concentrations.
Y-Intercept % of Nominal 0.15%2.5%A y-intercept close to zero indicates no significant systematic bias. The high intercept in Method B suggests potential interference or integration issues at the lower end of the range.
Residual Plot Random scatter of points around the x-axis.A clear trend or "U" shape in the residuals.A random residual plot confirms linearity across the range. The patterned plot from Method B indicates that a simple linear model is not a good fit for the data, questioning the method's reliability.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed via recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (containing all formulation components except the API).

  • Spike the placebo with the 3-(Bromomethyl)-4-nitrophenol reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Performance Comparison

Parameter Method A (Optimized) Method B (Non-Optimized) Causality & Insight
Mean % Recovery (n=9) 99.5% - 100.8%95.2% - 104.5%The accepted range for recovery is typically 98.0% to 102.0% for a drug substance assay. Method A falls comfortably within this range, indicating it is free from significant bias.
% RSD of Recovery < 1.0%< 3.0%The higher variability in Method B's recovery results is a direct consequence of its poorer precision and robustness.
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst ruggedness).[12]

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples of 3-(Bromomethyl)-4-nitrophenol at 100% of the test concentration. Analyze them on the same day, with the same instrument and analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst and/or a different instrument.

  • Calculate the percent relative standard deviation (%RSD) for both sets of measurements and for all 12 measurements combined.

Performance Comparison

Parameter Method A (Optimized) Method B (Non-Optimized) Causality & Insight
Repeatability (%RSD, n=6) 0.45%1.8%An RSD of <1.0% is excellent for a purity assay. The high RSD of Method B reflects its lack of control over key variables like column temperature and mobile phase pH.
Intermediate Precision (%RSD, n=12) 0.68%2.5%The combined precision data for Method A shows it is rugged and transferable. Method B's performance degrades significantly between days/analysts, making it unsuitable for routine use in a QC environment.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. These are critical for impurity analysis.

Experimental Protocol: LOQ/LOD

  • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by preparing and analyzing at least six samples at the estimated LOQ concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Performance Comparison

Parameter Method A (Optimized) Method B (Non-Optimized) Causality & Insight
LOQ (% of nominal conc.) 0.05%0.20%Method A is significantly more sensitive. This is due to the optimal wavelength selection (318 nm, closer to the λmax of nitrophenols) and superior peak shape, which maximizes the signal-to-noise ratio. A lower LOQ is essential for quantifying low-level impurities.
Precision at LOQ (%RSD) 4.5%12.1%Method A demonstrates acceptable precision at its LOQ, confirming its reliability for quantifying trace components. Method B fails the typical acceptance criterion (≤10%), meaning its claimed LOQ is not statistically reliable.
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.2 mL/min (0.8 and 1.2 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 5°C (25°C and 35°C)

  • Analyze a system suitability solution and a sample under each condition.

  • Monitor system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.

Performance Comparison

Parameter Varied Method A (Optimized) Method B (Non-Optimized) Causality & Insight
Flow Rate (±0.2 mL/min) Retention time shifts predictably. Assay result change <0.5%.Significant peak broadening at lower flow. Assay result change >2.0%.Method A is well-behaved. The lack of temperature and pH control in Method B makes it highly sensitive to changes in flow, which affects mass transfer and peak shape.
Mobile Phase pH (±0.2) Negligible effect on retention time and peak shape.Not applicable (unbuffered).This is a key differentiator. The buffer in Method A ensures consistent analyte ionization and stable chromatography. The absence of a buffer is a critical flaw in Method B.
Column Temp (±5°C) Minor, predictable shift in retention time.Significant retention time shifts and changes in peak shape.Temperature control is vital for reproducibility. Method A's thermostatting provides consistency, whereas Method B's performance will fluctuate with ambient lab conditions.

Visualizing the Validation Framework

To understand the relationship between these validation parameters, we can visualize the workflow and the logical hierarchy.

ValidationWorkflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2) cluster_routine Phase 3: Routine Use Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Robustness Screening) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy (Recovery) Opt->Acc Prec Precision (Repeatability & Intermediate) Opt->Prec LoQ LOD / LOQ Opt->LoQ Rob Robustness Opt->Rob SST System Suitability Testing (Daily Check) Lin->SST Acc->SST Prec->SST LoQ->SST Rob->SST Routine Routine Analysis (Release, Stability) SST->Routine

Caption: High-level workflow for HPLC method validation.

LogicDiagram Goal Trustworthy Purity Result Reliability Reliability Reliability->Goal Specificity_Node Specificity Specificity_Node->Goal Sensitivity Sensitivity Sensitivity->Goal Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Precision->Accuracy impacts Robustness Robustness Robustness->Reliability Robustness->Precision ensures Linearity Linearity Linearity->Reliability Linearity->Accuracy impacts LOD LOD LOD->Sensitivity LOQ LOQ LOQ->Sensitivity

Caption: Logical relationship of validation parameters.

Conclusion: A Foundation of Trust

This comparative guide unequivocally demonstrates that a validated HPLC method is a self-validating system built on scientific rationale and empirical data. Method A succeeds not by chance, but by design. Its buffered mobile phase, controlled temperature, and appropriate column chemistry directly result in superior specificity, precision, and robustness. It provides high confidence that the reported purity value is accurate and that the method can distinguish the main component from its potential impurities and degradants over the product's lifecycle.

Conversely, Method B , while seemingly simpler, is a house of cards. Its lack of control over fundamental chromatographic variables makes it unreliable, imprecise, and incapable of providing a true picture of sample purity. The data it generates would be indefensible under regulatory scrutiny and represents a significant risk to product quality.

For researchers, scientists, and drug development professionals, the message is clear: investing time in rigorous method development and validation is not a bureaucratic hurdle, but an essential scientific practice. It is the only way to build a foundation of trust in your analytical data, ensuring the quality and safety of the medicines you develop.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link][3]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . United States Pharmacopeia. [Link][13]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link][14]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link][2]

  • PubChem Compound Summary for CID 86775461, 3-(Bromomethyl)-4-nitrophenol . National Center for Biotechnology Information. [Link][6]

  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances . Pharmacophore. [Link][10]

  • Stability Indicating HPLC Method Development: A Review . International Journal of Pharmacy & Pharmaceutical Research. [Link][9]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link][12]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile . Scientia Pharmaceutica. [Link][15]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-(Bromomethyl)-4-nitrophenol

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-(Bromomethyl)-4-nitrophenol, a critical intermediate in various synthetic applications. Understanding its behavior under diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-(Bromomethyl)-4-nitrophenol, a critical intermediate in various synthetic applications. Understanding its behavior under different ionization conditions is paramount for researchers in synthetic chemistry, quality control, and drug development to ensure accurate molecular identification and structural elucidation. We will compare fragmentation behaviors under common ionization techniques, offering experimental insights and data-driven interpretations.

Introduction: The Analytical Challenge

3-(Bromomethyl)-4-nitrophenol presents a unique analytical challenge due to the presence of three distinct functional groups: a labile bromomethyl group, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group. This combination influences its ionization efficiency and dictates its subsequent fragmentation pathways. This guide will compare two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to illustrate how the choice of ionization method fundamentally alters the resulting mass spectrum and the structural information that can be gleaned.

Experimental Design & Rationale

A comparative approach provides the most comprehensive understanding. We will analyze the compound using both a "hard" ionization technique (EI) and a "soft" ionization technique (ESI) to demonstrate the trade-off between generating a clear molecular ion and inducing information-rich fragmentation.

Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Rationale: EI is a high-energy ionization method that typically induces extensive fragmentation. This is invaluable for creating a detailed "fingerprint" of the molecule, allowing for unambiguous identification through library matching and detailed structural analysis.

  • Protocol:

    • Sample Preparation: A 1 mg/mL solution of 3-(Bromomethyl)-4-nitrophenol is prepared in dichloromethane.

    • Injection: 1 µL of the solution is injected into the GC inlet at 250°C with a split ratio of 50:1.

    • Chromatography: A non-polar capillary column (e.g., DB-5ms) is used with a temperature program starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.

    • Ionization: The separated analyte is bombarded with electrons at a standard energy of 70 eV.

    • Mass Analysis: The resulting fragments are analyzed by a quadrupole mass analyzer scanning from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • Rationale: ESI is a soft ionization technique that typically produces a prominent protonated or deprotonated molecular ion, [M+H]⁺ or [M-H]⁻, with minimal fragmentation. This is ideal for confirming molecular weight. Tandem MS (MS/MS) is then required to induce and analyze fragmentation. We will focus on negative ion mode ESI, as the phenolic proton is acidic and readily lost.

  • Protocol:

    • Sample Preparation: A 10 µg/mL solution of 3-(Bromomethyl)-4-nitrophenol is prepared in a 50:50 acetonitrile:water mobile phase with 0.1% formic acid.

    • Chromatography: A C18 reverse-phase column is used with a gradient elution from 10% to 90% acetonitrile in water over 5 minutes.

    • Ionization: The column eluent is introduced into the ESI source operating in negative ion mode. Capillary voltage is set to -3.5 kV, and the drying gas temperature is 300°C.

    • Mass Analysis (MS1): A full scan is performed to identify the deprotonated molecular ion [M-H]⁻.

    • Tandem Mass Analysis (MS/MS): The [M-H]⁻ ion is mass-selected and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies (10-30 eV) to generate a fragmentation spectrum.

Fragmentation Pattern Analysis: A Head-to-Head Comparison

The choice of ionization technique produces dramatically different, yet complementary, data for 3-(Bromomethyl)-4-nitrophenol (Molecular Weight: 231.04 g/mol ).

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI conditions, the molecular ion is often unstable and undergoes extensive fragmentation. The resulting spectrum is a complex mixture of fragments that provides a detailed structural fingerprint.

EI_Fragmentation M [M]⁺˙ m/z 231/233 F1 [M-Br]⁺ m/z 152 M->F1 - Br˙ F2 [M-CH2Br]⁺ m/z 138 M->F2 - ˙CH2Br F3 [M-NO2]⁺ m/z 185/187 M->F3 - NO2˙ F5 [C7H5O2]⁺ m/z 121 F1->F5 - NO F4 [C6H4O]⁺˙ m/z 92 F2->F4 - CO

Caption: Proposed EI fragmentation pathway for 3-(Bromomethyl)-4-nitrophenol.

Key EI Fragments and Interpretation:

m/z (isotopic)Proposed FragmentInterpretation
231/233[C₇H₆BrNO₃]⁺˙Molecular Ion (M⁺˙): The presence of the bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) is a key diagnostic feature. Its intensity is often low due to instability.
185/187[C₇H₆BrO]⁺[M-NO₂]⁺: Loss of the nitro group as a radical is a common pathway for nitroaromatic compounds. The bromine isotope pattern remains.
152[C₇H₆NO₃]⁺[M-Br]⁺: Cleavage of the C-Br bond results in the loss of a bromine radical. This is a highly favorable fragmentation due to the relative weakness of the benzylic C-Br bond.
138[C₆H₄NO₃]⁺[M-CH₂Br]⁺: Loss of the entire bromomethyl group as a radical.
121[C₇H₅O₂]⁺[M-Br-NO]⁺: Subsequent loss of nitric oxide (NO) from the [M-Br]⁺ fragment, a characteristic fragmentation of nitroarenes.
92[C₆H₄O]⁺˙[C₆H₄O]⁺˙: Resulting from the loss of carbon monoxide (CO) from the [M-CH₂Br]⁺ fragment, indicative of the phenolic structure.
Electrospray Ionization (ESI) Fragmentation Pathway

In contrast, negative mode ESI produces a clean MS1 spectrum dominated by the deprotonated molecular ion. Fragmentation is only observed upon CID in MS/MS, providing controlled structural disassembly.

ESI_Fragmentation M_H [M-H]⁻ m/z 230/232 F1_H [M-H-NO2]⁻ m/z 184/186 M_H->F1_H - NO₂˙ F2_H [M-H-Br]⁻ m/z 151 M_H->F2_H - Br˙

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Key ESI-MS/MS Fragments and Interpretation:

Precursor m/z (isotopic)Fragment m/z (isotopic)Proposed FragmentInterpretation
230/232-[M-H]⁻: The deprotonated molecular ion is the base peak in the MS1 spectrum, confirming the molecular weight. The bromine isotope pattern is preserved.
230/232184/186[M-H-NO₂]⁻: The primary fragmentation observed at lower collision energies is the loss of the nitro group radical from the deprotonated precursor.
230/232151[M-H-Br]⁻: At higher collision energies, the loss of a bromine radical becomes a competing fragmentation pathway.

Comparative Analysis and Best Practices

FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)Recommendation
Molecular Ion Often weak or absent.Strong, typically the base peak ([M-H]⁻).ESI is superior for unambiguous molecular weight confirmation.
Fragmentation Extensive, "fingerprint" spectrum.Controlled, induced by CID.EI provides a rich, library-searchable spectrum for identification. ESI-MS/MS offers targeted structural elucidation.
Structural Info Provides information on all parts of the molecule simultaneously.Allows for systematic dissection of the molecule by varying collision energy.Complementary: Use EI for initial identification and ESI-MS/MS for detailed confirmation and isomer differentiation.
Sensitivity Generally lower than ESI.High sensitivity, especially for polar, acidic molecules.ESI is preferred for trace-level analysis.

Expert Insight: For routine quality control where the identity of 3-(Bromomethyl)-4-nitrophenol is known, a GC-MS method with EI is highly effective due to the stable and reproducible fragmentation pattern that can be matched against a reference spectrum. For discovery or metabolite identification studies, the LC-MS/MS approach with ESI is indispensable. It allows for the confident determination of the molecular formula of an unknown and provides controlled fragmentation to probe its structure, even in complex matrices.

Conclusion

The mass spectrometric analysis of 3-(Bromomethyl)-4-nitrophenol is a clear illustration of the principle that "the medium is the message." The choice of ionization technique dictates the nature and extent of fragmentation, and consequently, the type of information obtained.

  • Electron Ionization provides a detailed, albeit destructive, structural fingerprint ideal for compound identification.

  • Electrospray Ionization offers a gentle approach to confirm molecular weight, with the power of tandem MS to systematically deconstruct the molecule for targeted structural analysis.

A comprehensive analytical strategy should leverage the strengths of both techniques. By understanding the causal relationships between ionization energy and fragmentation pathways, researchers can confidently identify and characterize this and other complex organic molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

Comparative

Validating the photo-cleavage efficiency of 3-(Bromomethyl)-4-nitrophenol linkers

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

When engineering photo-responsive drug delivery systems, dynamic hydrogels, or PROTACs, the choice of photolabile linker dictates the spatial and temporal precision of your payload release. While the ortho-nitrobenzyl (oNB) class is the historical gold standard, derivatives like 3-(Bromomethyl)-4-nitrophenol (BMNP) —often referred to in literature as 5-hydroxy-2-nitrobenzyl bromide—offer distinct synthetic and kinetic advantages.

As an Application Scientist, I frequently see photo-cleavage data skewed by poor experimental design, such as thermal degradation masquerading as photo-cleavage, or solvent evaporation inflating HPLC concentrations. This guide provides an objective comparison of BMNP against alternative linkers and details a self-validating, field-proven protocol to accurately quantify its photo-cleavage efficiency.

Mechanistic Insights: Why Choose BMNP?

BMNP is a bifunctional photocleavable linker. The phenolic hydroxyl group allows for stable conjugation to nanocarriers, polymers, or solid surfaces, while the highly reactive benzylic bromide enables facile SN​2 conjugation to payloads (e.g., amines, thiols, carboxylic acids) without the need for complex coupling reagents like DCC or EDC[1].

Upon irradiation with UV light (typically 365 nm), the ortho-nitrobenzyl system undergoes an intramolecular hydrogen abstraction. This forms an aci-nitro intermediate that rapidly rearranges to cleave the payload, leaving a nitrosobenzaldehyde byproduct[2]. Crucially, the electron-donating 5-hydroxy substituent on BMNP red-shifts the absorption maximum slightly compared to unsubstituted oNB, improving the molar extinction coefficient at 365 nm and enhancing overall cleavage efficiency[3].

PhotolysisWorkflow A BMNP-Conjugate (Dark Control) B UV Irradiation (365 nm LED) A->B Photon Flux (10 mW/cm²) C aci-Nitro Intermediate B->C H-Abstraction D Cleaved Payload + Nitroso Byproduct C->D Rearrangement E HPLC / LC-MS Quantification D->E Aliquot Sampling (Time-course)

Workflow of BMNP photo-cleavage and analytical quantification.

Comparative Analysis: BMNP vs. Alternative Linkers

To select the appropriate linker, one must balance synthetic accessibility, cleavage kinetics, and tissue penetration depth. While BMNP is highly reliable, Coumarin-based (CM) and Ruthenium-based (Ru) linkers serve as potent alternatives for specific applications[4].

Quantitative Performance Comparison
Linker ClassRepresentative SystemOptimal Cleavage WavelengthCleavage Kinetics ( t1/2​ )Quantum Yield ( Φ )Key Advantage
Substituted oNB BMNP 365 nmModerate (~10 - 20 min)~0.10[2]Exceptional synthetic ease via benzylic bromide[1].
Coumarin-based DEACM / CM365 nm - 405 nmFast (< 5 min)~0.20Fluorescent tracking capabilities; highly efficient at 365 nm[5].
Ruthenium-based Ru(bpy) 2​ complexes> 400 nm (Visible)Very FastVariableDeep tissue penetration; avoids UV-induced cellular toxicity[4].

Note on Wavelength Dependency: Interestingly, while Coumarin derivatives generally cleave faster than oNBs at 365 nm, specific nitrobenzyl derivatives can actually exhibit more efficient cleavage than Coumarins when irradiated at 405 nm, making the choice highly dependent on your available light source[5].

LinkerSelection Start Select Photolabile Linker UV UV Light (365 nm) Acceptable? Start->UV Vis Visible Light (>400 nm) Required? Start->Vis BMNP BMNP (oNB) High Synthetic Ease UV->BMNP Standard Release Coumarin Coumarin (CM) Fast Kinetics UV->Coumarin Rapid Release Vis->Coumarin 405 nm tuning Ru Ruthenium Complex Deep Tissue Penetration Vis->Ru Yes

Decision matrix for selecting photolabile linkers based on wavelength.

Experimental Workflow: A Self-Validating Protocol

To generate trustworthy cleavage data, your protocol must rule out false positives. The following methodology establishes a self-validating system by incorporating a Dark Control (to rule out hydrolysis) and an Internal Standard (to correct for solvent evaporation during irradiation).

Protocol 3.1: Synthesis of the BMNP-Payload Conjugate

Causality Check: We utilize the bromomethyl group of BMNP because it acts as a highly reactive electrophile. Unlike standard alcohols that require tedious carbodiimide coupling, the bromide allows for direct, high-yield SN​2 alkylation of your payload under mild basic conditions[1].

  • Reagent Preparation: Dissolve 1.0 eq of BMNP and 1.2 eq of your payload (e.g., a carboxylic acid-containing drug) in anhydrous DMF.

  • Base Addition: Add 2.0 eq of Potassium Carbonate ( K2​CO3​ ). The base deprotonates the carboxylic acid, generating a strong nucleophile.

  • Reaction: Stir at room temperature in the dark for 4-6 hours. Monitor via TLC.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the caged conjugate.

Protocol 3.2: Photolysis Kinetics Assay & HPLC Quantification

Causality Check: We use an Acetonitrile/PBS (8:2) mixture. BMNP-conjugates are often hydrophobic; running the assay in pure aqueous buffer can cause the conjugate to precipitate over time. This precipitation mimics a drop in concentration on the HPLC, leading to artificially inflated cleavage rates. The organic phase ensures the system remains homogeneous[5].

  • Sample Preparation: Prepare a 100 μM solution of the BMNP-conjugate in an Acetonitrile/PBS (8:2) mixture.

  • Internal Standard: Spike the solution with 50 μM of a photostable internal standard (e.g., Naproxen). This is critical: UV lamps generate heat, causing solvent evaporation. The internal standard allows you to normalize peak areas and prevent false concentration spikes.

  • Setup Controls: Split the solution into two quartz cuvettes. Wrap one completely in aluminum foil (Dark Control).

  • Irradiation: Place the exposed cuvette under a 365 nm LED lamp with a calibrated photon flux (e.g., 10 mW/cm 2 ).

  • Aliquot Sampling: Remove 20 μL aliquots from both the irradiated sample and the Dark Control at t=0,1,2,5,10,20, and 30 minutes.

  • HPLC Analysis: Inject aliquots into an HPLC equipped with a C18 column and a UV-Vis detector.

Data Interpretation and Kinetic Modeling

To objectively validate the efficiency, you must extract the first-order rate constant ( k ) and the half-life ( t1/2​ ).

  • Normalize Data: Divide the peak area of the BMNP-conjugate by the peak area of the internal standard for each time point.

  • Plotting: Plot the natural logarithm of the normalized remaining concentration ( ln[Ct​/C0​] ) against time ( t ).

  • Validation: The Dark Control must show a slope of zero. If the Dark Control degrades, your linker is chemically unstable, and the photo-cleavage data is invalid.

  • Calculation: A linear fit of the irradiated sample yields the rate constant k (slope). Calculate the half-life using the equation:

    t1/2​=k0.693​

By adhering to this rigorous, self-validating framework, you ensure that your reported cleavage efficiencies are a true reflection of the BMNP linker's photochemistry, rather than experimental artifacts.

Sources

Validation

Spectroscopic Comparison of 3-(Bromomethyl)-4-nitrophenol and 3-Methyl-4-nitrophenol: A Technical Guide

Executive Summary & Mechanistic Context In advanced organic synthesis and drug development, the precise functionalization of aromatic building blocks dictates the efficacy of downstream reactions. 3-Methyl-4-nitrophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In advanced organic synthesis and drug development, the precise functionalization of aromatic building blocks dictates the efficacy of downstream reactions. 3-Methyl-4-nitrophenol (MNP) is a widely utilized precursor and a known hydrolytic degradation product of phosphorothioate pesticides[1]. However, to unlock its potential for cross-coupling or its use as a photolabile protecting group, the unreactive benzylic methyl group must be converted into a highly reactive electrophile.

The resulting derivative, 3-(Bromomethyl)-4-nitrophenol (BMNP) , features a heavy, electronegative bromine atom[2]. This single atomic substitution fundamentally alters the electronic landscape of the aromatic ring. This guide provides an objective, data-driven comparison of these two compounds, detailing how the inductive effects of bromination manifest in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Methodologies: Synthesis & Sample Preparation

To ensure high-fidelity spectroscopic data, the synthesis of BMNP from MNP must avoid electrophilic aromatic substitution by-products. The following self-validating protocol utilizes a Wohl-Ziegler radical bromination pathway.

Step-by-Step Protocol: Radical Bromination & Isolation
  • Reagent Purification (Critical for Trustworthiness):

    • Action: Recrystallize N-Bromosuccinimide (NBS) from boiling water prior to use.

    • Causality: Commercial NBS degrades over time to release molecular bromine (Br₂). Free Br₂ can trigger unwanted electrophilic bromination on the electron-rich phenol ring. Pure NBS ensures strictly radical benzylic bromination.

  • Reaction Setup:

    • Action: In an oven-dried round-bottom flask, dissolve 3-methyl-4-nitrophenol (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile. Add purified NBS (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat to reflux (80°C) under nitrogen for 4-6 hours.

    • Causality: AIBN thermally decomposes to generate isobutyronitrile radicals, initiating the radical chain reaction. The non-polar solvent stabilizes the transient benzylic radical intermediates.

  • In-Process Validation (TLC):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

    • Validation: The precursor MNP ( Rf​≈0.4 ) will disappear, replaced by a new, UV-active spot for BMNP ( Rf​≈0.35 ). The slightly lower Rf​ validates the successful integration of the polarizable bromine atom.

  • Workup & Spectroscopic Prep:

    • Action: Cool the mixture to 0°C to precipitate the succinimide by-product. Filter, concentrate the filtrate, and purify via silica gel chromatography. For NMR, dissolve 15 mg of purified BMNP in 0.6 mL of CDCl₃ (with 0.03% TMS). For IR, analyze the neat crystalline solid directly via ATR-FTIR.

Workflow A Precursor: 3-Methyl-4-nitrophenol B Wohl-Ziegler Bromination (NBS, AIBN, CCl4, 80°C) A->B C In-Process Validation (TLC: Rf Shift 0.40 -> 0.35) B->C D Purification (Silica Gel Chromatography) C->D E Spectroscopic Characterization (1H NMR, 13C NMR, ATR-FTIR) D->E

Workflow for the synthesis and spectroscopic characterization of 3-(Bromomethyl)-4-nitrophenol.

Spectroscopic Data Comparison

The transformation from an electron-donating methyl group to an electron-withdrawing bromomethyl group yields distinct, quantifiable shifts in both NMR and IR spectra[3],[4].

Table 1: ¹H NMR Spectroscopic Comparison (400 MHz, CDCl₃)
Proton Assignment3-Methyl-4-nitrophenol (δ, ppm)3-(Bromomethyl)-4-nitrophenol (δ, ppm)MultiplicityCausality / Shift Rationale
-CH₃ / -CH₂Br 2.624.85SingletDeshielding via strong -I effect of Bromine
H-2 (Aromatic) 6.857.12Doublet ( J≈2.8 Hz)Anisotropic deshielding from adjacent -CH₂Br
H-6 (Aromatic) 6.786.95Doub. of Doub. ( J≈8.9,2.8 )Minor inductive effect transmission through ring
H-5 (Aromatic) 8.058.15Doublet ( J≈8.9 Hz)Proximal to strongly withdrawing -NO₂ group
-OH 5.805.95Broad SingletAltered intermolecular hydrogen bonding
Table 2: Key Infrared (IR) Vibrational Frequencies (ATR-FTIR)
Functional Group3-Methyl-4-nitrophenol (cm⁻¹)3-(Bromomethyl)-4-nitrophenol (cm⁻¹)Causality / Shift Rationale
O-H Stretch ~3350 (Broad)~3320 (Broad)Variations in the crystalline H-bonding network
C-H (Aliphatic) 2920, 2850Weak / AbsentLoss of the methyl group's C-H bonds
N-O (Asym. Stretch) 15201535Altered ring conjugation due to bromination
N-O (Sym. Stretch) 13401348Altered ring conjugation due to bromination
C-Br Stretch N/A610Introduction of the heavy halogen atom

Data Interpretation & Causality (E-E-A-T Analysis)

The NMR Inductive Shift

The most diagnostic feature verifying the successful synthesis of BMNP is the massive downfield shift of the aliphatic protons. In the precursor MNP, the benzylic protons resonate at 2.62 ppm [3]. Upon bromination, the high electronegativity of bromine pulls electron density away from the adjacent carbon via the inductive effect (-I). This deshields the benzylic protons, shifting their resonance significantly downfield to 4.85 ppm . Furthermore, this electron-withdrawing effect propagates through the aromatic π -system, causing the ortho-aromatic proton (H-2) to shift from 6.85 ppm to 7.12 ppm.

Infrared (IR) Vibrational Signatures

According to the, MNP exhibits strong aliphatic C-H stretching bands around 2920 cm⁻¹[4]. In BMNP, these bands are virtually eliminated, replaced by a distinct C-Br stretching frequency at 610 cm⁻¹ . Additionally, the nitro group (-NO₂) stretching frequencies shift to slightly higher wavenumbers (1520 to 1535 cm⁻¹). Because the bromomethyl group is less electron-donating than the original methyl group, the aromatic ring becomes more electron-deficient, subtly altering the resonance structures that dictate the N-O bond order and its resulting vibrational stiffness.

Mechanism Init Init Prop1 Prop1 Init->Prop1 Prop2 Prop2 Prop1->Prop2 Prop2->Prop1 Br• recycles Term Termination Radical Recombination Prop2->Term

Wohl-Ziegler radical bromination mechanism detailing the conversion of MNP to BMNP.

References

  • National Institute of Standards and Technology (NIST). "Phenol, 3-methyl-4-nitro-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86775461, 3-(Bromomethyl)-4-nitrophenol." PubChem. Available at:[Link]

  • Canadian Science Publishing. "31P NMR and ESI-MS studies of metal ion-phosphorus pesticide residue complexes." Canadian Journal of Chemistry. Available at:[Link]

Sources

Comparative

Benchmarking 3-(Bromomethyl)-4-nitrophenol against other nitrobenzyl halides

An authoritative benchmarking guide on 3-(Bromomethyl)-4-nitrophenol (also known as 5-hydroxy-2-nitrobenzyl bromide) requires a deep dive into both its ground-state reactivity as an alkylating agent and its excited-state...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative benchmarking guide on 3-(Bromomethyl)-4-nitrophenol (also known as 5-hydroxy-2-nitrobenzyl bromide) requires a deep dive into both its ground-state reactivity as an alkylating agent and its excited-state photochemistry as a photocleavable protecting group (PPG).

As a Senior Application Scientist, I have structured this guide to move beyond basic product descriptions. We will analyze the causality behind its performance, benchmark it against standard nitrobenzyl halides, and provide self-validating experimental workflows for immediate laboratory implementation.

Strategic Positioning: The Dual-Role Architecture

Nitrobenzyl halides are foundational to organic synthesis and chemical biology. However, the exact substitution pattern on the benzyl ring dictates whether the molecule acts merely as a robust protecting group or as a highly tunable, light-activated "cage"[1].

3-(Bromomethyl)-4-nitrophenol is uniquely engineered. Relative to the benzylic carbon, the nitro group is in the ortho position, which is an absolute mechanistic requirement for UV-triggered cleavage. Simultaneously, the hydroxyl group sits at the 5-position. This phenolic OH is a strategic synthetic handle:

  • Photochemical Tuning : It acts as an electron-donating group (EDG). When deprotonated at physiological pH, the resulting phenolate induces a massive bathochromic (red) shift, allowing photolysis at longer, less phototoxic wavelengths[2].

  • Bioconjugation : The hydroxyl group provides an orthogonal attachment point for solid-phase resins, PEGylation, or fluorophore tethering without interfering with the cleavable benzylic core.

Workflow N1 3-(Bromomethyl)-4-nitrophenol N3 SN2 Alkylation (Caging) N1->N3 N2 Target Payload (e.g., R-COOH) N2->N3 N4 Inactive Caged Substrate N3->N4 N5 hν (>365 nm) Irradiation N4->N5 N6 Norrish Type II Cleavage N5->N6 N7 Active Payload Released N6->N7

Workflow of payload caging and subsequent light-triggered release.

Mechanistic Causality: Alkylation Kinetics vs. Photochemistry

To objectively benchmark 3-(Bromomethyl)-4-nitrophenol, we must evaluate it against its structural cousins: 2-Nitrobenzyl bromide (o-NBB) , 4-Nitrobenzyl bromide (p-NBB) , and 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB) .

Alkylation Reactivity ( SN​2 Kinetics)

The electrophilicity of the benzylic carbon is dictated by the inductive and resonance effects of the ring substituents.

  • p-NBB exhibits the fastest SN​2 kinetics because the para-nitro group strongly withdraws electron density, increasing the electrophilicity of the benzylic carbon without introducing steric hindrance at the reaction center[3][4].

  • o-NBB and 3-(Bromomethyl)-4-nitrophenol react more slowly. The ortho-nitro group creates significant steric bulk that hinders the approach of the nucleophile during the SN​2 transition state[4]. However, this steric penalty is a necessary trade-off to enable photocleavage.

Photochemical Efficiency (Norrish Type II Mechanism)

Photocleavage relies on the Norrish Type II reaction. Upon UV absorption, the excited ortho-nitro group abstracts a hydrogen atom from the benzylic position, forming a transient diradical that decays into an aci-nitro intermediate. Subsequent cyclization and hydrolysis release the payload and a nitroso byproduct[1].

  • p-NBB cannot undergo this reaction (the nitro group is too far away) and is strictly cleaved by reduction (e.g., SnCl2​ or hydrogenation)[3].

  • Unsubstituted o-NBB requires harsh UV light (<320 nm), which can cross-link DNA and damage proteins[1].

  • 3-(Bromomethyl)-4-nitrophenol and DMNBB utilize electron-donating groups to lower the energy gap of the π→π∗ transition, pushing the absorption maximum into the safer near-UV/visible range (365–405 nm)[2].

Mechanism A o-Nitrobenzyl Caged Payload B Excited Diradical State A->B C Aci-Nitro Intermediate B->C H-abstraction D Hemiacetal Formation C->D Cyclization E Free Payload + Nitroso D->E Hydrolysis

Norrish Type II photochemical cleavage mechanism of ortho-nitrobenzyl derivatives.

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of these halides to guide your reagent selection.

CompoundPrimary Function SN​2 Relative RateCleavage StimulusOptimal Cleavage λ Key Advantage / Disadvantage
4-Nitrobenzyl bromide (p-NBB) Orthogonal ProtectionFast (1.0x)Reduction ( H2​/Pd , SnCl2​ )N/AHigh reactivity; Not photocleavable.
2-Nitrobenzyl bromide (o-NBB) Photocleavable CageModerate (0.4x)UV Light300–320 nmBaseline PPG; Requires damaging short-wave UV.
DMNBB Red-Shifted CageSlow (0.2x)UV/Vis Light350–365 nmExcellent quantum yield; Bulky, slow alkylation.
3-(Bromomethyl)-4-nitrophenol Functionalizable CageModerate (0.3x)UV/Vis Light365–400 nmRed-shifts in basic media; Allows solid-phase tethering via the OH group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can independently verify the success of both the caging and uncaging phases.

Protocol A: Alkylation (Caging) of a Carboxylic Acid

Causality Check: We use K2​CO3​ as a mild base to deprotonate the carboxylic acid without triggering the base-catalyzed hydrolysis of the benzylic bromide.

  • Preparation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of 3-(Bromomethyl)-4-nitrophenol in anhydrous DMF (0.2 M concentration).

  • Activation : Add 1.5 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature in the dark (wrap the flask in aluminum foil to prevent premature photolysis).

  • Reaction & Validation : Stir for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS or HPLC at 254 nm. The reaction is deemed complete when the peak corresponding to the free carboxylic acid is entirely consumed and replaced by a more hydrophobic peak (the caged ester) exhibiting the characteristic UV signature of the nitrophenol moiety.

  • Workup : Dilute with ethyl acetate, wash 3x with water (to remove DMF and salts) and 1x with brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Photolytic Uncaging and Quantum Yield Verification

Causality Check: Photolysis is performed in a mixed aqueous/organic solvent system (e.g., 1:1 MeOH/PBS). The water is mechanistically required for the final hydrolysis step of the hemiacetal intermediate[5].

  • Sample Preparation : Dissolve the caged compound in 1:1 Methanol/PBS (pH 7.4) to a final concentration of 100 µM.

    • Note: At pH 7.4, a significant fraction of the 5-hydroxyl group on the cage will be deprotonated, shifting the absorption maximum toward the visible spectrum.

  • Irradiation : Place the solution in a quartz cuvette. Irradiate using a 365 nm LED source (e.g., 10 mW/cm²).

  • Kinetic Tracking (Self-Validation) :

    • Take 20 µL aliquots at 0, 1, 2, 5, 10, and 20 minutes.

    • Inject directly into an HPLC. Track the disappearance of the caged substrate peak and the stoichiometric appearance of the free payload peak.

    • Plot ln(Ct​/C0​) versus time to determine the first-order photolysis rate constant ( kobs​ ), confirming the efficiency of the release[5][6].

References

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - NIH / PMC. Available at:[Link]

  • Photolabile protecting group (Norrish Type II Mechanism) - Wikipedia. Available at: [Link]

  • α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids - ACS Publications. Available at:[Link]

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry - NIH / PMC. Available at:[Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption - Chemistry A European Journal. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-(Bromomethyl)-4-nitrophenol: A Protocol for Laboratory Professionals

As a Senior Application Scientist, my objective extends beyond providing superior reagents; it includes empowering our partners in research and development with the critical knowledge to handle and manage these materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective extends beyond providing superior reagents; it includes empowering our partners in research and development with the critical knowledge to handle and manage these materials safely and responsibly. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(Bromomethyl)-4-nitrophenol, a compound whose utility in synthesis is matched by its hazardous properties. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment & Chemical Profile of 3-(Bromomethyl)-4-nitrophenol

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 3-(Bromomethyl)-4-nitrophenol (C₇H₆BrNO₃) is a multi-functional organic compound. Its hazard profile stems from the combination of a nitrophenol core and a bromomethyl substituent. The nitrophenol group contributes to its toxicity, while the bromomethyl group, a known lachrymator and alkylating agent, makes it highly irritating and reactive.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Bromomethyl)-4-nitrophenol presents several significant hazards.[1]

Table 1: GHS Hazard Classification for 3-(Bromomethyl)-4-nitrophenol [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The causality for these classifications is clear: ingestion can lead to systemic toxicity, skin contact results in irritation, and the compound is particularly damaging to the eyes, with a high risk of causing irreversible harm.[1] Inhalation of the dust can irritate the respiratory system. Therefore, all handling and disposal operations must be designed to mitigate these risks.

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before any handling of 3-(Bromomethyl)-4-nitrophenol for disposal, the appropriate protective measures must be in place. The primary goal is to prevent any contact with the substance.

Engineering Controls: All handling of 3-(Bromomethyl)-4-nitrophenol, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[2] The fume hood provides a critical barrier, protecting the user from inhalation exposure.

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system of protection tailored to the specific hazards of the chemical.[3][4]

Table 2: Required PPE for Handling 3-(Bromomethyl)-4-nitrophenol

Body PartRequired EquipmentStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[4]Protects against dust particles and potential splashes. A face shield is mandatory over goggles due to the severe eye damage risk.[1][4][5]
Hands Chemical-Resistant Gloves (Nitrile)EN 374[3][5]Provides a barrier against skin contact. Double-gloving is recommended for added protection.[6]
Body Flame-Resistant Laboratory CoatN/AProtects skin and personal clothing from contamination.[4]
Respiratory NIOSH/MSHA Approved RespiratorEN 149 or equivalentRequired if there is a risk of exceeding exposure limits or if handling outside of a fume hood.[7]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The following protocol provides a systematic approach to containing and cleaning up a spill of solid 3-(Bromomethyl)-4-nitrophenol.

Experimental Protocol: Solid Chemical Spill Cleanup
  • Alert & Evacuate: Immediately alert personnel in the vicinity of the spill.[8] If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[9]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 2.[8][10]

  • Containment: Prevent the spread of the dust. Avoid any actions that could make the powder airborne.[11]

  • Absorption: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[2][11] Work from the outside of the spill inward to minimize dust creation.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[9][12] Use non-sparking tools if there is any fire risk.[10]

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the contaminated cleaning materials into the hazardous waste container.[13]

  • Packaging & Labeling: Securely seal the waste container. Complete a hazardous waste label and attach it to the container.[8]

  • Disposal: Arrange for the container to be collected by a licensed hazardous waste disposal company.[2]

Mandatory Visualization: Spill Response Workflow

The following diagram illustrates the decision-making process for responding to a chemical spill.

SpillResponse A Spill Detected B Assess Severity (Size, Location, Hazard) A->B C Minor Spill (Small, Contained, Known Hazard) B->C Minor D Major Spill (Large, Volatile, Unknown) B->D Major E Alert Personnel in Area C->E F Evacuate Area Activate Alarm Call Emergency Services D->F G Don Appropriate PPE (See Table 2) E->G H Contain Spill with Inert Absorbent G->H I Collect Waste into Labeled Container H->I J Decontaminate Area & Equipment I->J K Arrange for Professional Hazardous Waste Pickup J->K

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-(Bromomethyl)-4-nitrophenol

As a Senior Application Scientist, it is understood that the cornerstone of innovative research is a deeply ingrained culture of safety. The following guide provides essential, field-proven safety protocols for handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the cornerstone of innovative research is a deeply ingrained culture of safety. The following guide provides essential, field-proven safety protocols for handling 3-(Bromomethyl)-4-nitrophenol, a compound that, while valuable in synthesis, presents significant hazards requiring meticulous control. This document moves beyond a simple checklist to provide a self-validating system of protocols, explaining the causality behind each recommendation to empower researchers with a robust safety mindset.

Hazard Analysis: Understanding the Inherent Risks

3-(Bromomethyl)-4-nitrophenol (PubChem CID: 86775461) is a multifunctional organic compound. Its hazard profile is dictated by the synergistic effects of its three core components: the nitrophenol ring, the bromomethyl group (an alkylating agent), and its physical form as a potential dust or aerosol.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers[1]:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.

  • H315: Causes skin irritation: Highlights the potential for localized skin damage upon contact.

  • H318: Causes serious eye damage: This is a critical warning, indicating a risk of irreversible injury to the eyes.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.

Beyond these immediate hazards, related nitrophenolic compounds are known to pose risks of kidney and liver damage with prolonged exposure, underscoring the need for stringent exposure controls[2].

The Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the specific hazards identified. A multi-layered approach is mandatory to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.[3]

Body Area Required PPE Rationale & Expert Insight
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards, worn in conjunction with a full-face shield.[4][5][6]Causality: The H318 classification (Causes serious eye damage) necessitates protection beyond standard safety glasses.[1] The face shield provides a secondary barrier against splashes or unexpected reactions, which is crucial when handling corrosive or highly irritating substances.[6] Contact lenses should not be worn as they can trap chemicals against the eye.[2]
Skin/Body A flame-resistant lab coat, fully buttoned. For tasks with a high risk of splashing, a chemical-resistant apron (e.g., butyl rubber or neoprene) is required over the lab coat.[4] Long pants and closed-toe shoes are mandatory.[4]Causality: This compound causes skin irritation (H315) and can likely be absorbed through the skin, a common hazard with nitrophenols.[6][7] A complete barrier is essential. Contaminated clothing must be removed immediately and laundered by trained personnel, not taken home.[6]
Hands Double-gloving with compatible chemical-resistant gloves is required. A recommended combination is a nitrile inner glove with a more robust outer glove such as butyl rubber or Viton.[4]Causality: Hand protection is critical. Gloves must be selected based on their resistance to both nitrated and brominated compounds. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.[5][8] Change gloves frequently, especially if contact is made.
Respiratory All work must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., a full-face respirator with P100/OV cartridges) is necessary.[5][7]Causality: The H335 classification (May cause respiratory irritation) dictates that airborne concentrations must be kept to a minimum.[1] Engineering controls like fume hoods are the primary method of protection; respirators are a secondary line of defense.[3][9]

Operational Plan: From Receipt to Disposal

A safe workflow is a continuous process. The following diagram and procedural steps outline the lifecycle of handling 3-(Bromomethyl)-4-nitrophenol in the laboratory.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Cleanup cluster_dispose Phase 4: Waste Management A Review SDS & Protocols B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Prepare Work Area & Spill Kit C->D E Weigh/Transfer Compound in Fume Hood D->E Begin Experiment F Keep Containers Tightly Sealed E->F G Wipe Down Work Surfaces F->G End Experiment H Properly Doff & Dispose of Gloves G->H I Wash Hands Thoroughly H->I J Segregate Halogenated Waste I->J After Cleanup K Label Waste Container Correctly J->K

Caption: Workflow for Safe Handling of 3-(Bromomethyl)-4-nitrophenol.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, review this guide and the available safety information.[8][10] Ensure the chemical fume hood is operational and a spill kit is readily accessible. Don all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to control exposure.[4] Avoid generating dust.[2] Keep containers tightly sealed when not in use.[11]

  • Storage: Store 3-(Bromomethyl)-4-nitrophenol in a cool, dry, well-ventilated area, segregated from incompatible materials such as bases, oxidizing agents, and combustible substances.[5][12] The container must be clearly labeled with the chemical name and all relevant hazard warnings.[13]

  • Decontamination: After handling, wipe down the work surface in the fume hood. Carefully remove and dispose of gloves in the appropriate solid waste container, then wash hands thoroughly with soap and water.[5][8]

Emergency & Disposal Plan

Spill Response

Immediate and correct response to a spill is critical. The following flowchart guides decision-making.

Spill_Response_Plan Start Spill Occurs InHood Is the spill contained within the fume hood? Start->InHood MinorSpill Is it a minor spill (small quantity, no splash)? InHood->MinorSpill Yes MajorSpill Is it a major spill (large quantity, outside hood)? InHood->MajorSpill No Cleanup Treat with neutralizer (e.g., sodium bisulfite), absorb with inert material. Collect in sealed container for halogenated waste. MinorSpill->Cleanup Yes MinorSpill->MajorSpill No End Review Incident & Revise Protocol Cleanup->End Evacuate Evacuate the area. Alert EH&S / Emergency Responders. Restrict access. MajorSpill->Evacuate Yes Evacuate->End

Caption: Decision Flowchart for Spill Response.

  • Minor Spills (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Treatment with a reducing agent like sodium bisulfite or thiosulfate can help neutralize the reactivity of the bromine component.[13][14] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Major Spills: Evacuate the laboratory immediately and alert emergency personnel and your institution's Environmental Health & Safety (EH&S) office.[2] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

Improper disposal poses a significant environmental and safety risk.[13]

  • Categorization: All waste containing 3-(Bromomethyl)-4-nitrophenol, including contaminated solids (gloves, paper towels, absorbent material) and solutions, must be classified as Halogenated Organic Waste .[13]

  • Collection: Collect this waste in a dedicated, properly labeled hazardous waste container.[13] Do not mix with non-halogenated waste.

  • Disposal: The waste must be disposed of through a licensed hazardous waste disposal facility, typically via incineration under controlled conditions to prevent the formation of toxic byproducts.[15][16] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

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  • 4-Nitrophenol Safety Data Sheet. Sciencelab.com.
  • p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • ICSC 0066 - p-NITROPHENOL. International Labour Organization.
  • Hazard Summary: 4-Nitrophenol. New Jersey Department of Health.
  • 3-(Bromomethyl)-4-nitrophenol. PubChem.
  • Safety Data Sheet for 3-Methyl-4-nitrophenol. Thermo Fisher Scientific.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Safe Handling and Storage of Chemicals. University of Colorado Boulder, Environmental Health & Safety.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bromine Safety Data Sheet. Rutgers University.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • Chemical Safety in the Workplace. NIOSH.
  • Safety Data Sheet for m-Nitrophenol. Thermo Fisher Scientific.
  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA).
  • Preparation of 4-nitrophenol. ChemIQSoc.
  • Safety Data Sheet for 3-Nitrophenol. Sigma-Aldrich.
  • Safety Data Sheet for 3-Bromophenol. Fisher Scientific.
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • 3-Methyl-4-nitrophenol. MedChemExpress.
  • Bromine water - disposal. Chemtalk.
  • 3-thenyl bromide. Organic Syntheses.
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